5,6,7,8-Tetrahydroquinoxalin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h5H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGFRZKZEUUPIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=O)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356175 | |
| Record name | 5,6,7,8-tetrahydroquinoxalin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27579-58-4 | |
| Record name | 5,6,7,8-tetrahydroquinoxalin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,5,6,7,8-hexahydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5,6,7,8-Tetrahydroquinoxalin-2-ol
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 5,6,7,8-tetrahydroquinoxalin-2-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is centered around the classical yet versatile cyclocondensation reaction of a cyclic α-dicarbonyl compound with a functionalized 1,2-diamine. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and discuss the critical aspects of purification and characterization of the target molecule. Furthermore, we will explore the tautomeric nature of the product and its relevance to its chemical and biological properties. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this valuable molecular scaffold.
Introduction: The Quinoxalinone Scaffold in Modern Drug Discovery
The quinoxaline ring system, and particularly its oxidized derivatives, the quinoxalinones, represent a "privileged scaffold" in medicinal chemistry.[1] This structural motif is a cornerstone in the design of a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties.[2] The versatility of the quinoxalinone core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles to achieve desired therapeutic effects. The partially saturated analog, 5,6,7,8-tetrahydroquinoxalin-2-ol, combines the key features of the quinoxalinone core with a three-dimensional character imparted by the saturated carbocyclic ring, a desirable trait for enhancing binding affinity and selectivity to biological targets.
This guide focuses on a logical and accessible synthetic approach to 5,6,7,8-tetrahydroquinoxalin-2-ol, leveraging the well-established reaction between an α-dicarbonyl compound and a 1,2-diamine.[2] Specifically, we will detail the condensation of cyclohexane-1,2-dione with 2,3-diaminopropionic acid. This strategy offers a direct route to the target molecule and allows for potential diversification through the use of substituted starting materials.
The Synthetic Strategy: A Mechanistic Perspective
The cornerstone of this synthesis is the cyclocondensation reaction between an α-dicarbonyl compound and a 1,2-diamine, a classic and highly reliable method for the formation of quinoxalines and their derivatives.[2]
Tautomerism: The Quinoxalinol-Quinoxalinone Equilibrium
A critical aspect to consider is the tautomeric relationship between the target 5,6,7,8-tetrahydroquinoxalin-2-ol (the enol form) and its corresponding keto form, 5,6,7,8-tetrahydroquinoxalin-2(1H)-one (the amide or lactam form). In the vast majority of cases for 2-hydroxyquinoxalines and related heterocyclic systems like 2-hydroxypyridines, the equilibrium lies heavily in favor of the more thermodynamically stable keto tautomer.[3][4] This preference is attributed to the greater stability of the amide bond within the ring. Therefore, while the target molecule is named as the "-ol", it will predominantly exist and be isolated as the "-one".
Experimental Section: A Validated Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 5,6,7,8-tetrahydroquinoxalin-2(1H)-one.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| Cyclohexane-1,2-dione | 112.13 | ≥97% | Commercially Available |
| 2,3-Diaminopropionic Acid Hydrochloride | 142.57 | ≥98% | Commercially Available |
| Ethanol (Absolute) | 46.07 | ACS Grade | Commercially Available |
| Glacial Acetic Acid | 60.05 | ACS Grade | Commercially Available |
| Sodium Bicarbonate | 84.01 | ACS Grade | Commercially Available |
| Deionized Water | 18.02 | --- | --- |
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (89.2 mmol) of cyclohexane-1,2-dione in 100 mL of absolute ethanol.
-
Addition of Diamine: To this solution, add 12.7 g (89.2 mmol) of 2,3-diaminopropionic acid hydrochloride. The mixture will likely be a slurry at this stage.
-
Neutralization and Catalyst Addition: Slowly add a solution of 7.5 g (89.2 mmol) of sodium bicarbonate in 50 mL of deionized water to the stirred mixture. This will neutralize the hydrochloride salt of the diamine. Following the neutralization, add 5 mL of glacial acetic acid to the reaction mixture to act as a catalyst.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1). The disappearance of the starting materials and the appearance of a new, more polar spot indicates the formation of the product.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. If not, reduce the volume of the solvent under reduced pressure until a precipitate begins to form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the crude product by vacuum filtration through a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 50 mL) and then with a small amount of cold ethanol (20 mL) to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the collected solid in a vacuum oven at 60-70°C to a constant weight.
Purification
The crude product can be further purified by recrystallization.[5]
-
Solvent Selection: A suitable solvent system for recrystallization is an ethanol/water mixture.
-
Procedure: Dissolve the crude product in a minimum amount of hot ethanol. To the hot solution, add hot deionized water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol until the solution is clear again. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization of 5,6,7,8-Tetrahydroquinoxalin-2(1H)-one
A battery of spectroscopic techniques should be employed to confirm the structure and purity of the synthesized compound.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 11.5-12.5 (s, 1H, N-H), 7.0-7.5 (s, 1H, C3-H), 2.5-2.7 (m, 4H, C5-H₂, C8-H₂), 1.7-1.9 (m, 4H, C6-H₂, C7-H₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 155-160 (C=O), 145-150 (C4a), 125-130 (C8a), 120-125 (C3), 20-30 (C5, C6, C7, C8) |
| FT-IR (KBr, cm⁻¹) | ν: 3200-3000 (N-H stretch), 2950-2850 (C-H stretch), 1650-1680 (C=O stretch, amide I), 1600-1620 (C=C stretch) |
| Mass Spectrometry (EI) | m/z: [M]⁺ expected at 164.09. Fragmentation may involve loss of CO (m/z 136) and subsequent fragmentation of the heterocyclic ring. |
Potential Side Reactions and Mechanistic Considerations
Decarboxylation
The use of 2,3-diaminopropionic acid introduces a carboxylic acid functionality. Under the reaction conditions, particularly with heating in an acidic medium, there is a possibility of decarboxylation of the initially formed 3-carboxy-5,6,7,8-tetrahydroquinoxalin-2(1H)-one intermediate.[6][7] This would lead to the formation of 5,6,7,8-tetrahydroquinoxaline as a byproduct. Careful control of the reaction temperature and time can help to minimize this side reaction.
Reaction Mechanism
The reaction proceeds through a well-established mechanism for quinoxaline formation.
Caption: Proposed reaction mechanism for the synthesis.
Conclusion
This technical guide has outlined a reliable and well-grounded synthetic route for the preparation of 5,6,7,8-tetrahydroquinoxalin-2-ol, which exists predominantly as its more stable tautomer, 5,6,7,8-tetrahydroquinoxalin-2(1H)-one. The described protocol, based on the cyclocondensation of cyclohexane-1,2-dione and 2,3-diaminopropionic acid, offers a straightforward and efficient method for accessing this valuable heterocyclic scaffold. The detailed experimental procedures, purification techniques, and comprehensive characterization data provided herein should serve as a valuable resource for researchers in medicinal chemistry and drug discovery. The inherent versatility of the quinoxalinone core ensures that the synthesized compound can serve as a key intermediate for the development of novel therapeutic agents.
References
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Synthesis of C-3-functionalized quinoxalin-2(1H)-ones. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
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2(1H)-Quinoxalinone. (n.d.). NIST WebBook. Retrieved January 25, 2026, from [Link]
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Ready Access to 3-Substituted Quinoxalin-2-ones under Superparamagnetic Nanoparticle Catalysis. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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- Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900.
- Fraaije, M. W., et al. (2004). Cyclohexane-1,2-dione Hydrolase from Denitrifying Azoarcus sp. Strain 22Lin, a Novel Member of the Thiamine Diphosphate Enzyme Family. Journal of Bacteriology, 186(1), 214-221.
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Examples of established drugs bearing a quinoxaline core in their chemical structures. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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For highly polar compound, how to do the purification? (2018). ResearchGate. Retrieved January 25, 2026, from [Link]
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Fluorescence spectra of Quinoxalin-2(1H)-one at room temperature... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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2-Hydroxypyridine-Tautomerism. (n.d.). ChemTube3D. Retrieved January 25, 2026, from [Link]
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- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2023). Pharmaceuticals, 16(8), 1174.
- Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. (2022). ChemistryOpen, 11(7), e202200084.
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Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]
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Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. (2023). National Institutes of Health. Retrieved January 25, 2026, from [Link]
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Purification of strong polar and basic compounds. (2023). Reddit. Retrieved January 25, 2026, from [Link]
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Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
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Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). ResearchGate. Retrieved January 25, 2026, from [Link]
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An In-depth Technical Guide to the Chemical Properties of 5,6,7,8-Tetrahydroquinoxalin-2-ol
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical properties of 5,6,7,8-Tetrahydroquinoxalin-2-ol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document explores its structure, tautomerism, synthesis, reactivity, and predicted physicochemical and spectroscopic properties, offering valuable insights for its application in research and development.
Molecular Structure and Tautomerism: The Dual Identity
5,6,7,8-Tetrahydroquinoxalin-2-ol is a derivative of quinoxaline, featuring a pyrazine ring fused to a cyclohexane ring. The presence of a hydroxyl group at the 2-position introduces the critical feature of tautomerism, a form of constitutional isomerism where the molecule exists in two or more forms that are in rapid equilibrium.
The two primary tautomeric forms are the enol form (5,6,7,8-Tetrahydroquinoxalin-2-ol) and the keto form (5,6,7,8-Tetrahydroquinoxalin-2(1H)-one). This equilibrium involves the migration of a proton between the oxygen and nitrogen atoms of the pyrazine ring.
Caption: Tautomeric equilibrium between the enol and keto forms.
Based on studies of analogous 2-hydroxyquinolines and 2-hydroxypyridines, the equilibrium in most solvents and in the solid state heavily favors the more thermodynamically stable keto form (2-quinolone).[1][2] This preference is attributed to the greater stability of the amide bond in the keto form compared to the enamine-like structure of the enol form, as well as the potential for strong intermolecular hydrogen bonding in the solid state.[1]
Physicochemical Properties: A Comparative Overview
| Property | 5,6,7,8-Tetrahydroquinoxaline (Parent Compound) | 5,6,7,8-Tetrahydroquinoxalin-2-ol (Predicted) | Justification for Prediction |
| Molecular Formula | C₈H₁₀N₂ | C₈H₁₀N₂O | Addition of an oxygen atom. |
| Molecular Weight | 134.18 g/mol [3] | 150.18 g/mol | Addition of an oxygen atom. |
| Appearance | Clear, slightly yellow to orange liquid[4] | Likely a solid at room temperature. | The presence of the polar hydroxyl/keto group and the potential for hydrogen bonding would increase the melting point. |
| Boiling Point | 85 °C at 3 mmHg | Significantly higher than the parent compound. | Increased polarity and hydrogen bonding capabilities. |
| Solubility | Slightly soluble in water; soluble in organic solvents.[5] | Predicted to have increased solubility in polar solvents (e.g., ethanol, DMSO) and decreased solubility in nonpolar solvents compared to the parent. | The polar nature of the hydroxyl/keto group. |
| pKa | Not readily available | Expected to be weakly acidic due to the enol hydroxyl group or the N-H proton in the keto form. | The acidity of the N-H proton in the lactam (keto) form. |
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible and efficient synthesis of 5,6,7,8-Tetrahydroquinoxalin-2-ol would likely involve the condensation of 1,2-cyclohexanediamine with an appropriate three-carbon building block containing a keto-ester or a related functional group. A common method for synthesizing quinoxalin-2-ones is the reaction of an o-phenylenediamine with an α-keto acid or ester.
Caption: Proposed synthesis of the keto tautomer.
This one-pot reaction is a well-established method for the preparation of quinoxalinone derivatives and is expected to proceed with good yield.
Reactivity Profile
The reactivity of 5,6,7,8-Tetrahydroquinoxalin-2-ol is dictated by the functional groups present in its predominant keto tautomer.
-
N-Alkylation and N-Acylation: The N-H proton of the lactam is acidic and can be deprotonated with a suitable base, allowing for subsequent alkylation or acylation reactions at the nitrogen atom.
-
Electrophilic Aromatic Substitution: The benzene ring of the quinoxaline system is generally electron-deficient. However, the tetrahydro- nature of the cyclohexane ring and the presence of the electron-donating amide group in the pyrazine ring may allow for some electrophilic substitution reactions on the aromatic portion, though likely requiring forcing conditions.
-
Reactions at the Carbonyl Group: The carbonyl group can undergo typical reactions of amides, although it is less reactive than a ketone or aldehyde. For example, it can be reduced to the corresponding methylene group under strong reducing conditions.
-
Halogenation: The carbon atom at the 3-position is part of an enamine-like system and may be susceptible to electrophilic attack, such as halogenation.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis is crucial for confirming the structure and predominant tautomeric form of 5,6,7,8-Tetrahydroquinoxalin-2-ol.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for distinguishing between the enol and keto tautomers.
-
Keto Form (5,6,7,8-Tetrahydroquinoxalin-2(1H)-one):
-
A strong absorption band in the region of 1650-1680 cm⁻¹ corresponding to the C=O stretching vibration of the cyclic amide (lactam).[6]
-
A broad absorption band in the region of 3100-3300 cm⁻¹ due to the N-H stretching vibration.
-
-
Enol Form (5,6,7,8-Tetrahydroquinoxalin-2-ol):
-
A broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretching vibration.
-
The absence of a strong C=O stretching band in the 1650-1680 cm⁻¹ region.
-
The presence of a strong carbonyl absorption would provide compelling evidence for the predominance of the keto tautomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Keto Form: A signal in the downfield region (typically >10 ppm) corresponding to the N-H proton. The protons on the cyclohexane ring would appear as complex multiplets in the aliphatic region. The aromatic protons would appear in the aromatic region, with their chemical shifts and coupling patterns dependent on the substitution. A singlet would be expected for the proton at the 3-position. For the parent 2(1H)-quinoxalinone, signals for the aromatic protons are observed.[7]
-
Enol Form: A signal for the O-H proton, the chemical shift of which would be concentration and solvent-dependent. The absence of a downfield N-H proton signal would be indicative of the enol form.
-
-
¹³C NMR:
-
Keto Form: A signal in the downfield region (around 160-170 ppm) for the carbonyl carbon.
-
Enol Form: The carbon at the 2-position would be shifted upfield compared to the keto form and would appear in the region typical for a carbon attached to an oxygen in an enol.
-
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound (150.18 g/mol ). The fragmentation pattern would likely involve the loss of CO from the keto tautomer, a characteristic fragmentation for lactams.
Potential Applications and Biological Relevance
Quinoxaline and its derivatives are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[8][9] The introduction of a hydroxyl/keto group and the saturated cyclohexane ring in 5,6,7,8-Tetrahydroquinoxalin-2-ol can significantly influence its biological profile.
The structural similarity to other biologically active quinoxalinones suggests that this compound could be a valuable scaffold for the development of novel therapeutic agents. For instance, various quinoxalinone derivatives have been investigated as potential anticancer agents.[6]
Conclusion
5,6,7,8-Tetrahydroquinoxalin-2-ol is a fascinating heterocyclic compound that predominantly exists as its keto tautomer, 5,6,7,8-Tetrahydroquinoxalin-2(1H)-one. While specific experimental data for this molecule is scarce, a comprehensive understanding of its chemical properties can be derived from the well-established chemistry of related quinoxaline and quinolinone systems. Its synthesis is readily achievable through established condensation reactions, and its reactivity profile offers opportunities for further chemical modification. The predicted physicochemical and spectroscopic properties provide a solid foundation for its identification and characterization. Given the rich biological activities associated with the quinoxaline scaffold, 5,6,7,8-Tetrahydroquinoxalin-2-ol represents a promising candidate for further investigation in the fields of drug discovery and materials science.
References
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[13] Chelucci, G., Orrù, G., & Soccolini, F. (2004). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. ARKIVOC, 2004(xiv), 44-50. [Link]
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[6] Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2022). Molecules, 27(19), 6296. [Link]
[25] Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). Molecules, 27(7), 2168. [Link]
EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. (2021). Journal of Chemical Technology and Metallurgy, 56(5), 881-900.
[26] Keto Enol Tautomerism. (2019, January 10). YouTube. [Link]
[27] Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. (2021). Molecules, 26(11), 3326. [Link]
[28] How about Tautomers? (n.d.). WuXi Biology. Retrieved from [Link]
[29] FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (2018). Asian Journal of Applied Sciences, 11(2), 83-91. [Link]
[30] Saadeh, H. A., Sweidan, K. A., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
[5] 5,6,7,8-Tetrahydroquinoxaline manufacturers and suppliers in China. (n.d.). ODOWELL. Retrieved from [Link]
[31] synthesis and biological activity studies of quinoxaline derivatives. (2016). Heterocyclic Letters, 6(1), 113-119.
[9] Quinoxalines with biological activity. (2014, December 22). RSC Medicinal Chemistry Blog. [Link]
[32] Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. (2024). The Journal of Organic Chemistry, 89(8), 5326–5336. [Link]
[33] 2(1H)-Quinoxalinone, 3-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
[34] Reaction sites of 8-hydroxyquinoline 1. (n.d.). ResearchGate. Retrieved from [Link]
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Spectroscopic Characterization of 5,6,7,8-Tetrahydroquinoxalin-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Key Features
Understanding the molecular structure is fundamental to interpreting its spectroscopic data. 5,6,7,8-Tetrahydroquinoxalin-2-ol consists of a pyrazine ring fused to a cyclohexane ring, with a hydroxyl group at the 2-position of the quinoxaline core. This structure suggests the presence of both aromatic and aliphatic protons and carbons, as well as a heteroaromatic system. The hydroxyl group will exhibit characteristic spectroscopic signatures.
Figure 1: Annotated structure of 5,6,7,8-Tetrahydroquinoxalin-2-ol highlighting key atoms for spectroscopic analysis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The predicted ¹H NMR spectrum of 5,6,7,8-Tetrahydroquinoxalin-2-ol would exhibit distinct signals for the aromatic, aliphatic, and hydroxyl protons.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| OH | 10.0 - 12.0 | Broad Singlet | 1H | The hydroxyl proton is acidic and its chemical shift is highly dependent on solvent and concentration. It is expected to be a broad signal due to hydrogen bonding and exchange. |
| H3 | 7.5 - 7.8 | Singlet | 1H | This proton is on the pyrazinone ring, adjacent to a nitrogen atom, leading to a downfield shift. |
| H5, H8 | 2.6 - 3.0 | Multiplet | 4H | These are allylic protons adjacent to the aromatic ring and are expected to be deshielded compared to the other aliphatic protons. |
| H6, H7 | 1.8 - 2.2 | Multiplet | 4H | These aliphatic protons are further from the aromatic ring and will appear at a more upfield chemical shift. |
Experimental Protocol: General Procedure for ¹H NMR
A standard protocol for acquiring a ¹H NMR spectrum would involve:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.
Figure 2: A generalized workflow for acquiring a ¹H NMR spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted spectrum for 5,6,7,8-Tetrahydroquinoxalin-2-ol will show distinct signals for the aromatic and aliphatic carbons.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 155 - 160 | This carbon is bonded to both a nitrogen and an oxygen, resulting in a significant downfield shift. |
| C3 | 125 - 130 | Aromatic carbon adjacent to a nitrogen atom. |
| C4a | 130 - 135 | Quaternary aromatic carbon at the ring junction. |
| C8a | 140 - 145 | Quaternary aromatic carbon at the ring junction, adjacent to a nitrogen. |
| C5, C8 | 25 - 30 | Aliphatic carbons adjacent to the aromatic ring. |
| C6, C7 | 20 - 25 | Aliphatic carbons further from the aromatic ring. |
Experimental Protocol: General Procedure for ¹³C NMR
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.
-
Instrument Setup: Similar to ¹H NMR, tune and shim the instrument for the ¹³C frequency.
-
Data Acquisition: Use a standard pulse sequence, often with proton decoupling to simplify the spectrum to singlets for each carbon. A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Similar to ¹H NMR, involving Fourier transformation and phasing.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The expected molecular weight of 5,6,7,8-Tetrahydroquinoxalin-2-ol (C₈H₁₀N₂O) is approximately 150.18 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 150.
-
Key Fragmentation Patterns: Fragmentation is likely to occur via the loss of small, stable molecules. Expect to see fragments corresponding to:
-
Loss of CO (m/z = 122)
-
Loss of HCN (m/z = 123)
-
Retro-Diels-Alder reaction in the cyclohexene ring, leading to characteristic fragments.
-
Experimental Protocol: General Procedure for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: The sample is ionized using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Figure 3: A generalized workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale |
| O-H stretch | 3200 - 3600 (broad) | Characteristic of the hydroxyl group, broadened due to hydrogen bonding. |
| N-H stretch | 3100 - 3500 (if tautomer exists) | The lactam-lactim tautomerism may result in an N-H stretch. |
| C-H stretch (aromatic) | 3000 - 3100 | Characteristic of C-H bonds on the aromatic ring. |
| C-H stretch (aliphatic) | 2850 - 3000 | Characteristic of C-H bonds in the saturated ring. |
| C=O stretch (amide) | 1650 - 1690 | If the lactam tautomer is dominant, a strong carbonyl stretch will be observed. |
| C=N stretch | 1600 - 1650 | Characteristic of the imine bond in the pyrazine ring. |
| C=C stretch (aromatic) | 1450 - 1600 | Skeletal vibrations of the aromatic ring. |
Experimental Protocol: General Procedure for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat solid or liquid, a KBr pellet, or as a solution in a suitable solvent.
-
Data Acquisition: The sample is placed in the path of an infrared beam, and the absorbance of light at different wavenumbers is measured.
-
Spectral Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups present.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for 5,6,7,8-Tetrahydroquinoxalin-2-ol. By combining the predictive data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can confidently characterize and confirm the structure of this molecule. The provided general experimental protocols serve as a starting point for laboratory work. It is important to note that the actual experimental data may vary slightly depending on the specific conditions and instrumentation used.
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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An In-Depth Technical Guide to the Biological Landscape of the Tetrahydroquinoxaline Scaffold: A Roadmap for the Investigation of 5,6,7,8-Tetrahydroquinoxalin-2-ol
A Note to the Researcher: Scientific inquiry often begins with a specific molecule of interest. In the case of 5,6,7,8-Tetrahydroquinoxalin-2-ol, a thorough review of the current scientific literature reveals a notable absence of published data regarding its synthesis, biological activity, or mechanism of action. This guide, therefore, is structured to address this knowledge gap by providing a comprehensive technical overview of the broader tetrahydroquinoxaline and quinoxaline scaffolds. By understanding the well-documented biological activities of closely related analogues, this document serves as a foundational resource and a strategic roadmap for researchers and drug development professionals poised to investigate the potential of novel derivatives like 5,6,7,8-Tetrahydroquinoxalin-2-ol.
Introduction: The Quinoxaline Core in Medicinal Chemistry
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry. Its derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neurological applications.[1][2][3] The partially saturated analogue, 5,6,7,8-tetrahydroquinoxaline (THQ), retains key electronic features while introducing a three-dimensional geometry that can be exploited for targeted drug design. This guide will delve into the established biological activities of THQ and quinoxaline derivatives, offering a predictive framework for the potential therapeutic applications of unexplored compounds within this class.
The Anticancer Potential of Tetrahydroquinoxaline Derivatives
The quinoxaline scaffold is a cornerstone in the development of novel anticancer agents.[1][4] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of crucial cellular processes like microtubule dynamics.
Mechanism of Action: Microtubule Destabilization
A significant body of research has focused on tetrahydroquinoxaline derivatives as inhibitors of tubulin polymerization.[5] These agents often target the colchicine binding site on β-tubulin, leading to the disruption of the microtubule network. This interference with microtubule dynamics is a clinically validated anticancer strategy, as it arrests the cell cycle in the G2/M phase and can trigger apoptosis.[5][6]
A novel series of tetrahydroquinoxaline sulfonamide derivatives has been designed and evaluated as colchicine binding site inhibitors.[5] Several of these compounds exhibited potent antiproliferative activity against the HT-29 human colon cancer cell line.[5] The lead compound in this series was shown to inhibit tubulin polymerization, disrupt the mitotic spindle, and cause cell cycle arrest at the G2/M phase.[5]
Structure-Activity Relationship (SAR) Insights
Preliminary SAR studies on tetrahydroquinoxaline sulfonamides have provided valuable insights for future drug design.[5] Key findings include:
-
Substitution on the Tetrahydroquinoxaline Ring: The presence of a methoxy group on the THQ ring generally enhances antiproliferative activity compared to unsubstituted analogues.[5]
-
Substituents on the Phenyl Ring: The nature, position, and number of substituents on the appended phenyl ring significantly impact activity. Electron-donating groups (e.g., -OMe, -NH2) or electron-withdrawing groups (e.g., -CF3) at the 4-position of the phenyl ring were found to be more active than bulky groups.[5]
These findings suggest that systematic modification of the tetrahydroquinoxaline core and its substituents is a promising strategy for optimizing anticancer potency.[7]
Antimicrobial Activity of the Quinoxaline Scaffold
Quinoxaline derivatives have long been recognized for their broad-spectrum antimicrobial properties, with activity against various bacterial and fungal strains.[8][9][10]
Antibacterial Effects
Several studies have highlighted the potential of quinoxaline derivatives as antibacterial agents, including against challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).[11] One study demonstrated that a specific quinoxaline derivative exhibited comparable minimum inhibitory concentrations (MICs) to vancomycin against a panel of MRSA isolates.[11] The introduction of sulfur and nitrogen-containing nucleophiles at the 2 and 3-positions of the quinoxaline ring has been shown to yield compounds with significant antibacterial activity.[8]
Antifungal Properties
The quinoxaline scaffold has also been explored for its antifungal potential.[8] Certain derivatives have demonstrated considerable activity against fungal strains, indicating that this chemical class could be a source of new antifungal therapies.[8][9]
Neurological and Other Biological Activities
Beyond anticancer and antimicrobial effects, the versatile quinoxaline scaffold has been investigated for a range of other biological activities.
-
5-HT3 Receptor Antagonism: Certain quinoxaline derivatives have been identified as a new class of potent 5-HT3 receptor antagonists.[12] This activity is relevant for the treatment of nausea and vomiting, particularly chemotherapy-induced emesis.[12]
-
Anti-inflammatory Properties: The quinoxaline structure is associated with anti-inflammatory effects, potentially through the inhibition of inflammatory modulators like cyclooxygenase and various cytokines.[3][13]
-
Cannabinoid Receptor Modulation: Some quinoxaline derivatives have been reported to exhibit partial agonist activity at the cannabinoid type 2 (CB2) receptor, suggesting potential applications in pain relief and inflammation.[14]
A Proposed Research Plan for 5,6,7,8-Tetrahydroquinoxalin-2-ol
Given the lack of specific data for 5,6,7,8-Tetrahydroquinoxalin-2-ol, a systematic investigation is warranted. The following sections outline proposed synthetic strategies and a tiered biological evaluation workflow.
Synthesis Strategies
The synthesis of substituted tetrahydroquinoxalines can be achieved through various methods. A common approach involves the asymmetric hydrogenation or transfer hydrogenation of a corresponding quinoxaline precursor.[15][16] A plausible synthetic route to 5,6,7,8-Tetrahydroquinoxalin-2-ol could involve the initial synthesis of 2-hydroxyquinoxaline, followed by a reduction of the pyrazine ring.
Proposed Experimental Protocols
A tiered approach to evaluating the biological activity of a novel compound like 5,6,7,8-Tetrahydroquinoxalin-2-ol is recommended.
Tier 1: Broad-Spectrum Biological Screening
-
Objective: To identify initial areas of biological activity.
-
Methodology:
-
Antiproliferative Screening: Evaluate the compound against a panel of cancer cell lines (e.g., NCI-60 panel) to determine its cytotoxic potential. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity.
-
Step 1: Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Step 2: Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
Step 3: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Step 4: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Step 5: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability and calculate the IC50 value.
-
-
Antimicrobial Screening: Test the compound against a panel of representative bacteria (Gram-positive and Gram-negative) and fungi using broth microdilution or disk diffusion assays to determine the Minimum Inhibitory Concentration (MIC).
-
Tier 2: Mechanism of Action Studies (If Activity is Observed)
-
Objective: To elucidate the molecular mechanism underlying any observed biological activity.
-
Methodology (Example for Anticancer Activity):
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest at a specific phase.
-
Tubulin Polymerization Assay: A cell-free assay to directly measure the effect of the compound on the polymerization of purified tubulin.
-
Apoptosis Assays: Employ techniques like Annexin V/PI staining and caspase activity assays to determine if the compound induces programmed cell death.
-
Quantitative Data Summary for Related Scaffolds
While no quantitative data exists for 5,6,7,8-Tetrahydroquinoxalin-2-ol, the following table summarizes representative data for related quinoxaline and tetrahydroquinoline derivatives to provide context for potential potency.
| Compound Class | Biological Activity | Target/Assay | Representative IC50/MIC | Reference |
| Tetrahydroquinoxaline Sulfonamides | Anticancer | HT-29 Cell Line | ~5-10 µM | [5] |
| Quinoxaline Derivatives | Antibacterial | MRSA | MIC: 4 µg/mL | [11] |
| Tetrahydroquinolinones | Anticancer | A549 Lung Cancer Cells | Induces apoptosis | [6] |
| 5-HT3 Antagonists | Neurological | Guinea Pig Ileum | High Potency (vs. Ondansetron) | [12] |
Conclusion and Future Directions
The tetrahydroquinoxaline scaffold represents a fertile ground for the discovery of new therapeutic agents. While 5,6,7,8-Tetrahydroquinoxalin-2-ol remains an unexplored entity, the extensive research on related quinoxaline and tetrahydroquinoline derivatives strongly suggests its potential for significant biological activity, particularly in the realms of oncology and infectious diseases. The synthetic and experimental frameworks outlined in this guide provide a clear and logical path forward for its investigation. Elucidating the biological profile of this and other novel tetrahydroquinoxalines will undoubtedly contribute to the expanding landscape of medicinal chemistry and may lead to the development of next-generation therapeutics.
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Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry. 2024. Available from: [Link]
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Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. 2019. Available from: [Link]
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Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. PubMed. 2020. Available from: [Link]
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Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. PMC - NIH. 2023. Available from: [Link]
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Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. PMC - NIH. Available from: [Link]
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Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers. 2021. Available from: [Link]
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Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. PMC - NIH. 2023. Available from: [Link]
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Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. PMC - NIH. Available from: [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 5,6,7,8-Tetrahydroquinoxalin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract: The quinoxaline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This guide focuses on a specific, yet underexplored derivative, 5,6,7,8-Tetrahydroquinoxalin-2-ol. Due to the limited availability of direct experimental data for this compound, this document provides a comprehensive analysis of its parent scaffold, 5,6,7,8-tetrahydroquinoxaline, and leverages fundamental chemical principles to project the physicochemical properties, reactivity, and spectral characteristics of the 2-hydroxy derivative. Furthermore, this guide proposes a robust synthetic pathway and a self-validating analytical workflow for its characterization, offering a predictive yet scientifically grounded resource for researchers aiming to synthesize and utilize this promising molecule.
Part 1: The Core Scaffold: 5,6,7,8-Tetrahydroquinoxaline
Introduction to the Core Structure
5,6,7,8-Tetrahydroquinoxaline is a heterocyclic compound featuring a pyrazine ring fused to a cyclohexane ring.[4] This structure serves as a partially saturated analog of quinoxaline. Its significance lies in its role as a key intermediate and a foundational scaffold for more complex molecules in flavor, fragrance, and pharmaceutical research.[1][4]
Physicochemical Properties
The properties of the parent scaffold are well-documented and provide a crucial baseline for understanding its derivatives.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂ | [4][5] |
| Molecular Weight | 134.18 g/mol | [4][5] |
| Appearance | Colorless to amber liquid or solid | [4] |
| Melting Point | 29-30 °C | [4] |
| Boiling Point | 108-111 °C @ 760 mmHg | [4] |
| Density | 1.078 - 1.088 g/mL | [4] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, DMSO, propylene glycol, and vegetable oils. | [4] |
| CAS Number | 34413-35-9 | [4][5] |
Spectroscopic & Chromatographic Profile
Characterization of 5,6,7,8-tetrahydroquinoxaline is routinely achieved via standard analytical techniques. Gas chromatography is often employed for its analysis, with established Kovats retention indices on various column types.[4][5] Mass spectrometry data is also available, providing fragmentation patterns essential for its identification.[4][6]
Part 2: The Target Molecule: An In-Depth Analysis of 5,6,7,8-Tetrahydroquinoxalin-2-ol
Introduction to the Hydroxylated Derivative and Tautomerism
The introduction of a hydroxyl group at the C2 position of the quinoxaline ring system introduces a critical chemical feature: lactam-lactim tautomerism.[7][8] The molecule exists in a dynamic equilibrium between the enol (2-hydroxy) form and the more stable keto (2-oxo) form, properly named 5,6,7,8-tetrahydro-2(1H)-quinoxalinone. This equilibrium is fundamental to its reactivity and biological interactions.[7][8]
For similar systems like 2-hydroxyquinoline, the equilibrium heavily favors the keto (lactam) form due to the thermodynamic stability of the cyclic amide.[7] This preference is influenced by solvent polarity, with polar solvents generally favoring the keto tautomer.[9][10]
Predicted Physicochemical Properties
The functionalization with a hydroxyl group is predicted to significantly alter the molecule's properties compared to the parent scaffold.
| Property | Predicted Value / Observation | Rationale |
| Molecular Formula | C₈H₁₀N₂O | Addition of one oxygen atom. |
| Molecular Weight | 150.18 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | The aromatic, polar nature and potential for hydrogen bonding suggest a solid state at room temperature.[9] |
| Melting Point | > 250 °C (decomposes) | The ability to form strong intermolecular hydrogen bonds via the N-H and C=O groups (of the dominant keto tautomer) will drastically increase the melting point compared to the parent compound. The analogous 2-hydroxyquinoxaline melts at 271-272 °C.[9][11] |
| Boiling Point | Significantly higher than parent | Strong hydrogen bonding increases the energy required for vaporization. |
| Solubility | Soluble in DMSO, alkaline solutions; sparingly soluble in water and ethanol. | The polar amide-like structure of the keto tautomer will confer solubility in polar aprotic solvents and basic solutions. The analogous 2-hydroxyquinoxaline is soluble in DMSO and lye but less soluble in water.[9][11] |
| pKa (Acidity) | ~9.0 - 9.5 | The N-H proton of the lactam tautomer is weakly acidic. This prediction is based on the experimentally determined pKa of the analogous 2-hydroxyquinoxaline, which is approximately 9.2.[9][12] |
Proposed Synthetic Pathway
A robust and high-yield synthesis for 2-hydroxyquinoxaline derivatives involves the condensation of an o-phenylenediamine with glyoxylic acid.[13][14][15] This established methodology can be directly adapted for the synthesis of 5,6,7,8-Tetrahydroquinoxalin-2-ol using 1,2-cyclohexanediamine as the starting material. The reaction is typically performed in a lower aliphatic alcohol solvent, such as methanol, at reduced temperatures to control the exothermic nature of the condensation.[13]
Caption: Proposed synthesis of 5,6,7,8-Tetrahydroquinoxalin-2-ol.
Part 3: Experimental Protocols & Characterization
General Synthesis Protocol (Hypothetical)
This protocol is a self-validating system, designed for high purity and yield based on established literature for analogous compounds.[15]
Materials:
-
1,2-Cyclohexanediamine (1.0 eq)
-
Glyoxylic acid monohydrate (1.05 eq)
-
Methanol, anhydrous
-
50% Methanol-Water solution (for washing)
-
Ice-water bath
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve glyoxylic acid monohydrate in anhydrous methanol.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Reactant Addition: Dissolve 1,2-cyclohexanediamine in a separate portion of anhydrous methanol and add it dropwise to the cooled glyoxylic acid solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the resulting mixture at 0-5 °C for an additional 2-3 hours. A precipitate should form.
-
Isolation: Filter the solid product under vacuum.
-
Washing: Wash the filter cake with a cold 50% methanol-water solution to remove unreacted starting materials and impurities.
-
Drying: Dry the product under vacuum at 50-60 °C to a constant weight.
Rationale: The slow, controlled addition at low temperature is critical to manage the exothermic reaction and prevent the formation of side products.[13] The use of methanol as a solvent facilitates the reaction while allowing the product to precipitate upon formation, simplifying purification.
Characterization Workflow
Confirming the identity and purity of the synthesized product is paramount. A multi-technique approach ensures a self-validating characterization.
Caption: Self-validating workflow for product characterization.
Expected Analytical Results:
-
¹H NMR (in DMSO-d₆): Expect to see broad signals for the aliphatic protons of the cyclohexane ring, a singlet for the C3-proton on the pyrazine ring, and a broad singlet for the N-H proton (typically >10 ppm) of the lactam tautomer.
-
¹³C NMR (in DMSO-d₆): Expect 8 distinct signals, including a characteristic signal for the carbonyl carbon (C=O) of the lactam form in the range of 150-160 ppm.
-
FT-IR (ATR): A strong, sharp absorption band around 1650-1670 cm⁻¹ corresponding to the C=O (amide) stretch, and a broad band around 3200-3400 cm⁻¹ for the N-H stretch. The absence of a strong, broad O-H band around 3300-3500 cm⁻¹ would further support the dominance of the keto tautomer in the solid state.
-
Mass Spectrometry (ESI+): A prominent peak at m/z = 151.08 [M+H]⁺.
Part 4: Potential Applications in Research and Drug Development
The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[3] Derivatives have demonstrated a wide spectrum of activities:
-
Anticancer: Some quinoxaline derivatives have shown cytotoxic effects on human cancer cell lines.[1]
-
Antimicrobial: The quinoxaline moiety is part of several antibiotics and synthetic derivatives show potent antibacterial and antifungal activity.[1][2]
-
Antiviral: The planar aromatic structure of quinoxalines has been explored for antiviral applications, including against respiratory pathogens and coronaviruses.[16]
-
Kinase Inhibitors: The scaffold is frequently used in the design of inhibitors for various protein kinases involved in cell signaling pathways.[1]
The introduction of the 2-oxo functionality in 5,6,7,8-Tetrahydroquinoxalin-2-ol provides a key hydrogen bond donor (N-H) and acceptor (C=O) site, making it an attractive candidate for rational drug design targeting enzyme active sites.
Conclusion
References
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Defense Technical Information Center. (n.d.). The Spectroscopy and Structure of 2-Hydroxyquinoline. DTIC. Retrieved from [Link]
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FAO AGRIS. (n.d.). Determination of 5,6,7,8-Tetrahydroquinoxaline Added in Aromatic Rice by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
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Scientific Electronic Library Online. (n.d.). Determination of the pKa values of some biologically active and inactive hydroxyquinones. SciELO. Retrieved from [Link]
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PubChem. (n.d.). 2(1H)-Quinoxalinone. National Center for Biotechnology Information. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 5,6,7,8-Tetrahydroquinoxaline. NIST WebBook. Retrieved from [Link]
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PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from [Link]
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PharmaTutor. (2011, October 26). Exploring Biological Activities of Quinoxaline Derivatives. Retrieved from [Link]
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5,6,7,8-Tetrahydroquinoxalin-2-ol IUPAC name and synonyms
An In-depth Technical Guide to 5,6,7,8-Tetrahydroquinoxalin-2-ol: Synthesis, Properties, and Therapeutic Potential
Introduction
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The partially saturated derivative, 5,6,7,8-tetrahydroquinoxaline, presents a three-dimensional structure that can be advantageous for specific receptor interactions. This guide focuses on a specific hydroxylated analog, 5,6,7,8-tetrahydroquinoxalin-2-ol, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into its chemical identity, explore potential synthetic routes, and, based on structurally related compounds, hypothesize its biological activities and therapeutic applications.
While direct experimental data on 5,6,7,8-tetrahydroquinoxalin-2-ol is limited in published literature, this guide will leverage established chemical principles and data from analogous structures to provide a predictive and practical framework for its study. A critical aspect of this molecule is its existence in tautomeric forms, which dictates its reactivity and nomenclature.
Chemical Identity and Nomenclature: The Importance of Tautomerism
A key feature of 2-hydroxyquinoxalines is their existence in a state of equilibrium between the enol form (5,6,7,8-tetrahydroquinoxalin-2-ol) and the more stable keto form, 5,6,7,8-tetrahydroquinoxalin-2(1H)-one.[2][3] Spectroscopic evidence and chemical reactivity studies of related 2-hydroxy-N-heterocycles overwhelmingly indicate that the amide-like keto tautomer is the predominant species in solution and solid states.[4][5] Therefore, the correct IUPAC name for the more stable form of this compound is 5,6,7,8-Tetrahydroquinoxalin-2(1H)-one .[2] Throughout this guide, we will refer to this keto structure, while acknowledging the potential role of the enol tautomer in certain chemical reactions.
Core Compound Identifiers
| Identifier | 5,6,7,8-Tetrahydroquinoxaline (Parent Scaffold) | Quinoxalin-2(1H)-one (Aromatic Keto Form) |
| IUPAC Name | 5,6,7,8-tetrahydroquinoxaline[6] | 1H-quinoxalin-2-one[2] |
| Synonyms | Cyclohexapyrazine, Nutty quinoxaline[7][8] | 2-Hydroxyquinoxaline, Quinoxalin-2-one[2] |
| CAS Number | 34413-35-9[6] | 1196-57-2[2] |
| Molecular Formula | C₈H₁₀N₂[6] | C₈H₆N₂O[2] |
| Molecular Weight | 134.18 g/mol [7] | 146.15 g/mol [2] |
| PubChem CID | 36822[6] | 14526[2] |
Proposed Synthesis and Characterization
While a specific protocol for 5,6,7,8-tetrahydroquinoxalin-2(1H)-one has not been published, a robust synthetic route can be proposed based on well-established methods for quinoxalinone synthesis.[1][9] The most common and effective method is the condensation of an o-phenylenediamine derivative with an α-keto acid.[9]
Proposed Synthetic Workflow
The synthesis would logically proceed via the condensation of cyclohexane-1,2-diamine with glyoxylic acid. This reaction typically occurs under mild acidic or thermal conditions and often uses water or ethanol as a solvent.[9]
Detailed Experimental Protocol: Proposed Synthesis
This protocol is a predictive methodology based on similar documented syntheses.[9] Researchers should perform small-scale trials to optimize reaction conditions.
-
Reagent Preparation: In a round-bottom flask, dissolve cyclohexane-1,2-diamine (1.0 equivalent) in ethanol.
-
Reaction Initiation: To the stirred solution, add a solution of glyoxylic acid (1.05 equivalents) in ethanol dropwise at room temperature.
-
Reaction Progression: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is expected to proceed for 4-8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. Dilute the residue with water and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).
Biological Activity and Therapeutic Potential (Inference from Analogs)
There is a notable absence of specific biological data for 5,6,7,8-tetrahydroquinoxalin-2(1H)-one. However, the broader quinoxalinone and tetrahydroquinoline classes are rich in pharmacological activities, providing a strong basis for hypothesizing the potential of this specific scaffold.
Anticancer and Kinase Inhibition Potential
Quinoxaline derivatives are well-documented as potent anticancer agents that act through various mechanisms, including the inhibition of protein kinases such as VEGFR, EGFR, and FGFR.[10] The quinoxalinone core can act as a bioisostere for other heterocyclic kinase inhibitors, binding within the ATP-binding pocket of the enzyme. The tetrahydro-scaffold could provide specific steric interactions to enhance selectivity or potency.
Neurological Activity: Acetylcholinesterase (AChE) Inhibition
Derivatives of 5,6,7,8-tetrahydroquinoline have been designed as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease.[11] These compounds are often designed as analogs of known natural product inhibitors. The nitrogen atoms and the keto-enol functionality of 5,6,7,8-tetrahydroquinoxalin-2(1H)-one could potentially form key hydrogen bond interactions within the active site of AChE.
Recommended Experimental Protocols
For researchers who successfully synthesize this novel compound, the following standardized protocols are recommended for initial characterization and biological screening.
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of the synthesized compound.[12][13]
-
Mobile Phase Preparation: Prepare Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water. Prepare Mobile Phase B: 0.1% TFA in acetonitrile. Filter and degas both phases.
-
System Setup: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Set the column temperature to 25 °C and the flow rate to 1.0 mL/min.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-17 min: Gradient from 5% to 95% B
-
17-20 min: Hold at 95% B
-
20-21 min: Gradient from 95% to 5% B
-
21-25 min: Hold at 5% B for re-equilibration
-
-
Detection: Monitor the elution using a UV detector at wavelengths of 254 nm and 280 nm.
-
Analysis: Integrate the peak area to determine the purity of the compound.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability and is a standard initial screen for potential anticancer agents.[14][15]
-
Cell Seeding: Seed cancer cells (e.g., HCT-116 human colon cancer cells) in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the wells (final volume 200 µL). Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for 72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method for measuring AChE activity.[16][17][18]
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
DTNB solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.
-
Substrate solution: 10 mM acetylthiocholine iodide (ATCI) in assay buffer.
-
Enzyme solution: Acetylcholinesterase (from electric eel) at 0.1 Units/mL in assay buffer.
-
-
Assay Procedure (96-well plate):
-
Add 25 µL of assay buffer to each well.
-
Add 5 µL of the test compound solution (dissolved in buffer with minimal DMSO) at various concentrations. For the control, add 5 µL of buffer/DMSO.
-
Add 25 µL of the AChE enzyme solution to all wells except for the blank.
-
Incubate for 15 minutes at 25 °C.
-
Add 125 µL of DTNB solution to each well.
-
To initiate the reaction, add 25 µL of the ATCI substrate solution to all wells.
-
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader in kinetic mode.
-
Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100. Calculate the IC₅₀ value.
Conclusion
5,6,7,8-Tetrahydroquinoxalin-2(1H)-one represents an intriguing yet underexplored chemical entity. Its structural similarity to known bioactive scaffolds, particularly kinase inhibitors and acetylcholinesterase inhibitors, suggests significant potential for applications in drug discovery. This guide provides a foundational framework for its synthesis and characterization, along with robust protocols for initial biological evaluation. By leveraging the principles of tautomerism and analog-based hypothesis, researchers are now equipped to explore the therapeutic potential of this promising scaffold.
References
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Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2023). National Center for Biotechnology Information. [Link]
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A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. (2024). RSC Publishing. [Link]
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Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. PubMed. [Link]
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2(1H)-Quinoxalinone (CID 14526). PubChem. [Link]
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nutty quinoxaline 5,6,7,8-tetrahydroquinoxaline. The Good Scents Company. [Link]
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An Investigator's Guide to Unlocking the Therapeutic Potential of 5,6,7,8-Tetrahydroquinoxalin-2-ol: A Roadmap for Target Identification and Validation
Foreword: The Untapped Promise of a Novel Scaffold
For researchers, scientists, and drug development professionals, the quest for novel chemical entities with therapeutic potential is a journey into the unknown. This guide is intended to serve as a compass for navigating the exploration of one such molecule: 5,6,7,8-Tetrahydroquinoxalin-2-ol. While the broader quinoxaline family is a well-established pharmacophore with a diverse range of biological activities, this specific derivative remains largely uncharacterized.[1][2][3] This document, therefore, is not a retrospective summary of known targets, but a prospective roadmap for their discovery and validation. We will proceed with a logical, evidence-based strategy, grounded in the established pharmacology of related compounds, to illuminate a path forward for investigating this promising, yet enigmatic, molecule.
The Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a cornerstone of many biologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of therapeutic applications, acting as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents.[2][3][4] This versatility stems from the scaffold's ability to interact with a wide array of biological targets, including enzymes, G-protein coupled receptors (GPCRs), and DNA.[2] The structural rigidity and electron-rich nitrogen atoms of the quinoxaline ring are key features that facilitate these interactions.[2]
Our molecule of interest, 5,6,7,8-Tetrahydroquinoxalin-2-ol, introduces two key modifications to the basic quinoxaline structure: a saturated cyclohexane ring and a hydroxyl group at the 2-position. The tetrahydro- saturation introduces a three-dimensional character, potentially allowing for more specific interactions within a binding pocket. The 2-ol substitution provides a hydrogen bond donor and acceptor, a feature that can be critical for target recognition and binding affinity.
A Strategic Framework for Target Identification and Deconvolution
Given the novelty of 5,6,7,8-Tetrahydroquinoxalin-2-ol, a systematic approach is required to identify its molecular targets. The following strategy combines computational and experimental methods to cast a wide net for potential targets and then systematically narrow down the candidates.
In Silico Target Prediction: Charting the Probable Landscape
Before embarking on wet-lab experiments, computational methods can provide valuable, cost-effective insights into the likely target classes for our compound.
-
Molecular Docking: A focused docking campaign against a panel of known quinoxaline-binding proteins is the logical first step. This panel should include representatives from key target families identified from the literature for structurally related compounds.
| Potential Target Class | Specific Examples from Literature for Related Compounds | Rationale for Inclusion |
| Enzymes | Dihydrofolate Reductase (DHFR), β-glucosidase, Acetylcholinesterase, Quinone Reductase 2 (QR2) | Tetrahydroquinazolines and tetrahydroquinolinones have shown activity against these enzymes.[5][6][7][8][9] |
| G-Protein Coupled Receptors (GPCRs) | C5a Receptor, Orexin 1 Receptor, CXCR4 | Tetrahydroquinoline and tetrahydroisoquinoline derivatives have been identified as antagonists for these receptors.[9][10][11] |
| Apoptotic Proteins | Bcl-2 family proteins | Quinoxaline derivatives have been shown to interact with antiapoptotic proteins.[12] |
| Viral Proteins | Influenza NS1 protein, Coronavirus Nucleocapsid proteins | The planar aromatic system of quinoxalines suggests potential for interaction with viral proteins.[13] |
-
Pharmacophore Modeling and Virtual Screening: A 3D pharmacophore model can be generated based on the structure of 5,6,7,8-Tetrahydroquinoxalin-2-ol. This model can then be used to screen large databases of known protein structures to identify those with binding sites that can accommodate our molecule.
-
Target Prediction Servers: Several web-based tools (e.g., SwissTargetPrediction, TargetNet) can predict potential targets based on the 2D structure of a small molecule by comparing it to libraries of known ligands.
Caption: A strategic workflow for target identification of novel compounds.
In Vitro Target Identification: From Prediction to Biological Activity
The predictions from in silico studies must be validated experimentally. A two-pronged approach is recommended:
-
Biochemical Screening: A focused panel of biochemical assays should be run based on the top hits from the computational screens. For example, if docking studies suggest high affinity for DHFR, a DHFR enzyme inhibition assay should be prioritized.
-
Phenotypic Screening: In parallel, the compound should be screened in a battery of disease-relevant cell-based assays. This approach is unbiased by prior hypotheses and can uncover unexpected therapeutic activities.
| Phenotypic Screen | Example Cell Line | Readout | Potential Therapeutic Area |
| Cancer Cell Proliferation | A549 (Lung), MCF-7 (Breast) | Cell Viability (e.g., MTT assay) | Oncology |
| Anti-inflammatory | LPS-stimulated RAW 264.7 | Nitric Oxide Production (Griess Assay) | Inflammation |
| Antiviral | Influenza-infected MDCK | Viral Titer Reduction | Infectious Disease |
| Neuroprotection | SH-SY5Y (Neuroblastoma) | Oxidative Stress-induced Cell Death | Neurodegenerative Disease |
Target Deconvolution: Identifying the Molecular Binding Partner
A confirmed hit in a phenotypic screen is a significant step, but the specific molecular target remains unknown. Target deconvolution methods are employed to identify the direct binding partner(s) of the compound.
-
Affinity Chromatography: The compound is immobilized on a solid support and used as bait to "pull down" its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry.
-
Chemical Proteomics: This involves synthesizing a probe molecule by attaching a photoreactive group and a tag (e.g., biotin) to the parent compound. The probe is incubated with live cells, and upon UV irradiation, it covalently crosslinks to its target. The tagged protein can then be isolated and identified.
-
Genetic Approaches: Techniques like shRNA or CRISPR/Cas9 screens can be used to identify genes that, when knocked down or knocked out, confer resistance or sensitivity to the compound. This can point towards the target protein or pathway.
Experimental Protocols for Target Validation
The following section provides detailed, step-by-step protocols for key experiments in the target validation workflow. As a hypothetical example, we will assume that in silico screening and a preliminary biochemical assay suggest that 5,6,7,8-Tetrahydroquinoxalin-2-ol is an inhibitor of a specific kinase, "Kinase X".
Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 5,6,7,8-Tetrahydroquinoxalin-2-ol against Kinase X.
Materials:
-
Recombinant human Kinase X
-
Kinase-specific peptide substrate
-
ATP
-
5,6,7,8-Tetrahydroquinoxalin-2-ol
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 5,6,7,8-Tetrahydroquinoxalin-2-ol in 100% DMSO. Create a serial dilution series in DMSO.
-
Assay Plate Setup: Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known Kinase X inhibitor (positive control).
-
Kinase Reaction: a. Prepare a kinase/substrate master mix in kinase assay buffer. b. Add 5 µL of the kinase/substrate mix to each well. c. Prepare an ATP solution in kinase assay buffer. d. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. e. Incubate the plate at room temperature for 1 hour.
-
Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. b. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality and Self-Validation: This assay directly measures the compound's effect on the enzymatic activity of the purified target, establishing a direct interaction. The inclusion of positive and negative controls ensures the validity of the assay run. The dose-response curve provides a quantitative measure of potency.
Protocol: Cell-Based Target Engagement Assay
Objective: To confirm that 5,6,7,8-Tetrahydroquinoxalin-2-ol can engage with Kinase X in a cellular context.
Materials:
-
Cell line endogenously expressing Kinase X
-
5,6,7,8-Tetrahydroquinoxalin-2-ol
-
Cell lysis buffer
-
Antibodies specific for total Kinase X and phosphorylated substrate of Kinase X
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of 5,6,7,8-Tetrahydroquinoxalin-2-ol for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% BSA in TBST. d. Incubate the membrane with primary antibodies against the phosphorylated substrate of Kinase X overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. g. Strip the membrane and re-probe with an antibody for total Kinase X as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated substrate signal to the total Kinase X signal.
Causality and Self-Validation: This experiment demonstrates that the compound can inhibit the activity of the target kinase within a living cell, as evidenced by a decrease in the phosphorylation of its downstream substrate. The inclusion of a loading control ensures that any observed changes are not due to differences in the amount of protein loaded.
Caption: A streamlined workflow for validating a hypothesized kinase target.
Conclusion and Future Directions
The journey to elucidate the therapeutic targets of a novel compound like 5,6,7,8-Tetrahydroquinoxalin-2-ol is a challenging but potentially rewarding endeavor. The strategy outlined in this guide provides a robust and logical framework for this investigation, beginning with broad, hypothesis-generating computational and phenotypic screens, and progressing to rigorous, hypothesis-driven target validation experiments. By systematically applying these methods, researchers can unlock the therapeutic potential hidden within this intriguing molecule and pave the way for the development of new medicines. The path forward will undoubtedly involve iterative cycles of chemical synthesis to explore the structure-activity relationship (SAR) around this scaffold, ultimately leading to the optimization of potency, selectivity, and drug-like properties.
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Guan, L. P., Jin, Q. H., & Tian, G. R. (2007). Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 42(6), 817-823. [Link]
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Kolosov, M. A., Zaremba, O. V., & Orlov, V. D. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link]
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Al-Suwaidan, I. A., & Al-Abdullah, E. S. (2023). SAR and potent compounds of quinoxaline derivatives as antidiabetic agents. Journal of Molecular Structure, 1276, 134780. [Link]
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Kolosov, M. A., Zaremba, O. V., & Orlov, V. D. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link]
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Di Mola, A., & De Luca, L. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Catalysts, 11(10), 1234. [Link]
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An In-Silico Approach to Unveiling the Therapeutic Potential of 5,6,7,8-Tetrahydroquinoxalin-2-ol
A Senior Application Scientist's Guide to Predictive Modeling in Early-Stage Drug Discovery
Preamble: The Rationale for a Predictive Approach
In the landscape of modern drug discovery, the quinoxaline scaffold represents a "privileged structure," a molecular framework that consistently appears in compounds with a wide array of biological activities.[1][2][3] Derivatives have been investigated for their potent anticancer, anti-inflammatory, and antimicrobial properties.[1][4] The subject of this guide, 5,6,7,8-Tetrahydroquinoxalin-2-ol, is a specific, under-researched derivative. A survey of the current literature reveals a significant gap in our understanding of its biological targets and therapeutic potential.
This apparent lack of data presents not a barrier, but an ideal opportunity for the application of in silico modeling. Computational techniques allow us to construct a robust, hypothesis-driven investigation into a molecule's potential before committing significant resources to wet-lab synthesis and screening.[5] This guide, therefore, serves as a comprehensive technical roadmap, detailing the logical and methodological progression from basic structural characterization to the prediction of complex biological interactions and pharmacokinetic profiles. As a senior application scientist, the emphasis here is not merely on the "how" but the "why"—justifying each computational step as part of a self-validating workflow designed to generate high-confidence, testable hypotheses for future drug development.
Part 1: Foundational Analysis: Ligand Preparation and Physicochemical Profiling
The first principle of any in silico study is to deeply understand the tool of our investigation: the molecule itself. Before we can probe its interaction with complex biological systems, we must accurately define its structure and fundamental physicochemical properties.
Causality in Ligand Preparation
An improperly prepared ligand structure will invalidate all subsequent, more complex calculations. The goal is to achieve a low-energy, three-dimensional conformation that is representative of how the molecule would exist in a biological environment. This begins with a simple 2D representation, typically a SMILES (Simplified Molecular-Input Line-Entry System) string, which is then converted into a 3D structure and subjected to energy minimization. This process uses a force field—a set of parameters that define the energy of a molecule as a function of its atomic coordinates—to relax the structure, resolving steric clashes and achieving a stable conformation.
Experimental Protocol: Ligand Preparation
-
SMILES Representation: Obtain the canonical SMILES string for 5,6,7,8-Tetrahydroquinoxalin-2-ol: C1CC2=NC(=O)C=CN2C1.
-
3D Structure Generation: Utilize a computational chemistry tool (e.g., the open-source program Avogadro or commercial software like ChemDraw) to convert the SMILES string into a 3D structure.
-
Energy Minimization: Employ a universal force field, such as MMFF94, to perform geometry optimization. This step calculates the forces on each atom and adjusts their positions to minimize the overall potential energy of the molecule.
-
File Format Conversion: Save the optimized structure in a format suitable for docking and simulation, such as .mol2 or .pdbqt.
Data Presentation: Predicted Physicochemical Properties
With a reliable 3D structure, we can predict key physicochemical properties that govern a molecule's behavior. These descriptors are crucial for early-stage assessment of "drug-likeness." The following properties were calculated using the SwissADME web server, a validated tool for pharmacokinetic prediction.[6][7]
| Property | Predicted Value | Importance in Drug Discovery |
| Molecular Weight | 150.16 g/mol | Influences absorption and distribution; values <500 g/mol are preferred.[8] |
| LogP (Octanol/Water) | 0.55 | Measures lipophilicity, affecting solubility, absorption, and metabolism. |
| Topological Polar Surface Area (TPSA) | 58.55 Ų | Predicts cell permeability; values <140 Ų are associated with good oral bioavailability.[8] |
| Number of Rotatable Bonds | 0 | Indicates molecular flexibility, which can impact binding affinity. |
| Hydrogen Bond Acceptors | 3 | Key determinants of binding interactions with protein targets. |
| Hydrogen Bond Donors | 1 | Key determinants of binding interactions with protein targets. |
| Lipinski's Rule of Five | Yes (0 Violations) | A widely used filter for assessing the drug-likeness of a chemical compound. |
Table 1: Predicted physicochemical and drug-likeness properties of 5,6,7,8-Tetrahydroquinoxalin-2-ol, calculated via the SwissADME server.[6]
Part 2: Target Identification and Validation Rationale
With no explicitly documented biological targets for 5,6,7,8-Tetrahydroquinoxalin-2-ol, our strategy shifts to an evidence-based inference. We analyze the known targets of structurally similar quinoxaline and tetrahydroquinoline derivatives to identify a high-probability target family.
Expertise & Experience: Selecting a Plausible Target
The quinoxaline scaffold is a well-established pharmacophore in the development of protein kinase inhibitors.[4][9][10] Specifically, derivatives have shown potent inhibitory activity against receptor tyrosine kinases (RTKs) like VEGFR-2 and c-Met, which are critical regulators of angiogenesis and cell proliferation in cancer.[4][11] An alteration in the signaling of these kinases is a hallmark of numerous cancers, making them highly attractive therapeutic targets.[11] Therefore, proposing a protein kinase as a primary hypothetical target for our molecule is a logical, evidence-based starting point. For this guide, we will select VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) as our protein target.
Trustworthiness: Self-Validating the Target Choice
The choice of VEGFR-2 is substantiated by its well-defined ATP-binding pocket, where many quinoxaline-based inhibitors are known to compete with ATP.[4] The crystal structure of VEGFR-2 in complex with known inhibitors is available in the Protein Data Bank (PDB), providing a high-resolution template for our modeling studies. This allows us to validate our docking protocol by first re-docking the co-crystallized ligand and ensuring the software can reproduce the experimentally observed binding mode.
Part 3: Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] It is a cornerstone of structure-based drug design, allowing us to generate a hypothesis about the binding mode and affinity of our ligand within the target's active site.
Experimental Protocol: Molecular Docking Workflow
This protocol outlines a standard workflow using AutoDock Vina, a widely used open-source docking program.[12][13][14]
-
Protein Preparation:
-
Download the crystal structure of VEGFR-2 from the RCSB PDB (e.g., PDB ID: 4ASD).
-
Remove all non-essential molecules, including water, co-factors, and the original co-crystallized ligand using a molecular visualization tool like PyMOL or UCSF ChimeraX.[12]
-
Add polar hydrogen atoms and assign Gasteiger charges to the protein atoms. This is critical for accurately calculating electrostatic interactions.
-
Save the prepared protein structure in the .pdbqt format, which includes atomic charge and type information required by AutoDock.[13]
-
-
Ligand Preparation:
-
Use the energy-minimized 3D structure of 5,6,7,8-Tetrahydroquinoxalin-2-ol from Part 1.
-
Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking simulation.
-
Save the prepared ligand in the .pdbqt format.
-
-
Grid Box Generation:
-
Define a three-dimensional grid box that encompasses the entire ATP-binding site of VEGFR-2. The center of the box should be the geometric center of the space occupied by the original co-crystallized ligand.[12]
-
The size of the box must be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, increasing computational efficiency.
-
-
Docking Simulation:
-
Execute the AutoDock Vina program using a command-line interface, specifying the prepared protein, ligand, and grid configuration files.
-
Vina will perform a series of computational "runs," each time exploring different conformations of the ligand within the binding site and scoring them based on its empirical scoring function.
-
-
Analysis of Results:
-
The primary output is a binding affinity score (in kcal/mol), which estimates the Gibbs free energy of binding. More negative values indicate stronger predicted binding.[12]
-
Visualize the top-scoring poses in a molecular graphics program. Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the key amino acid residues in the VEGFR-2 active site.
-
Mandatory Visualization: Molecular Docking Workflow
Caption: A generalized workflow for structure-based molecular docking.
Part 4: Molecular Dynamics Simulation: Assessing Complex Stability
While docking provides a static snapshot of a potential binding event, a biological system is dynamic. Molecular Dynamics (MD) simulations provide a temporal dimension, allowing us to observe the behavior of the ligand-protein complex over time at an atomic level.[5] This step is crucial for validating the stability of the docked pose and refining our understanding of the binding interactions.
Causality in MD Simulation
An MD simulation solves Newton's equations of motion for a system of atoms and molecules. By simulating the movements of the protein and ligand in a solvated, physiological-like environment, we can assess whether the interactions predicted by docking are stable. If a ligand is poorly bound, it will likely dissociate or drift significantly from its initial docked pose during the simulation. Conversely, a stable complex will show minimal deviation, and the key interactions will persist over time.
Experimental Protocol: MD Simulation
This protocol provides a conceptual overview of a typical MD workflow using GROMACS, a widely-used MD engine.[15][16][17]
-
System Preparation:
-
Take the best-scoring docked pose of the 5,6,7,8-Tetrahydroquinoxalin-2-ol—VEGFR-2 complex.
-
Generate a topology file for the ligand using a parameterization server (e.g., SwissParam), which defines the force field parameters (bond lengths, angles, charges) compatible with the protein force field (e.g., AMBER, CHARMM).[6]
-
Place the complex in a simulation box (e.g., a cubic or dodecahedron box).
-
Solvate the system by filling the box with a pre-equilibrated water model (e.g., TIP3P).[18]
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization on the entire solvated system to remove any steric clashes introduced during setup.[18]
-
Gradually heat the system to the target temperature (e.g., 310 K, human body temperature) while restraining the protein and ligand positions (NVT equilibration).
-
Adjust the system pressure to the target pressure (e.g., 1 bar) while maintaining the temperature (NPT equilibration). This ensures the correct density of the system.
-
-
Production MD Run:
-
Run the simulation for a significant period (e.g., 100 nanoseconds) without restraints, saving the atomic coordinates (the trajectory) at regular intervals.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD curve for the ligand indicates it has found a stable binding mode.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible or rigid regions upon ligand binding.
-
Interaction Analysis: Monitor the persistence of key hydrogen bonds and hydrophobic contacts identified during docking throughout the simulation.
-
Mandatory Visualization: MD Simulation Workflow
Caption: Key stages of a molecular dynamics simulation workflow.
Part 5: ADMET Prediction: Profiling for Downstream Success
A compound's efficacy is irrelevant if it cannot be safely and effectively absorbed, distributed, metabolized, and excreted by the body. Predicting these ADMET properties in silico is a critical step to identify potential liabilities early, saving immense time and resources.
Experimental Protocol: ADMET Prediction using SwissADME
The SwissADME web server provides a suite of validated models for predicting ADMET properties from a simple SMILES input.[6][7]
-
Input: Navigate to the SwissADME website.[6]
-
Submission: Paste the SMILES string for 5,6,7,8-Tetrahydroquinoxalin-2-ol (C1CC2=NC(=O)C=CN2C1) into the input field and run the calculation.
-
Data Collection: Systematically collect the predicted values for key pharmacokinetic and medicinal chemistry parameters.
Data Presentation: Predicted ADMET & Pharmacokinetic Properties
| Parameter Class | Property | Predicted Value/Status | Interpretation |
| Pharmacokinetics | GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract.[19] |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier, reducing potential for CNS side effects.[19] | |
| P-gp Substrate | No | Not predicted to be actively pumped out of cells by P-glycoprotein, a mechanism of multidrug resistance.[8] | |
| CYP1A2 Inhibitor | No | Low probability of inhibiting a key drug-metabolizing enzyme. | |
| CYP2C19 Inhibitor | No | Low probability of inhibiting a key drug-metabolizing enzyme. | |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with drugs metabolized by this enzyme. | |
| CYP2D6 Inhibitor | No | Low probability of inhibiting a key drug-metabolizing enzyme. | |
| CYP3A4 Inhibitor | No | Low probability of inhibiting a key drug-metabolizing enzyme. | |
| Medicinal Chemistry | PAINS | 0 alerts | No Pan-Assay Interference Compounds (promiscuous compounds) motifs detected.[19] |
| Brenk | 0 alerts | No undesirable or potentially toxic chemical fragments detected.[19] | |
| Synthetic Accessibility | 2.89 | The molecule is predicted to be relatively easy to synthesize. |
Table 2: Predicted ADMET and medicinal chemistry properties of 5,6,7,8-Tetrahydroquinoxalin-2-ol, calculated via the SwissADME server.[6]
Conclusion and Authoritative Grounding
This in-depth technical guide outlines a complete, self-validating in silico workflow for the initial characterization of 5,6,7,8-Tetrahydroquinoxalin-2-ol, a molecule with limited empirical data. By leveraging the known pharmacology of the broader quinoxaline class, we logically identified VEGFR-2 as a high-probability therapeutic target. The detailed protocols for ligand preparation, molecular docking, and molecular dynamics simulation provide a robust framework for predicting the molecule's binding affinity and interaction stability. Furthermore, ADMET predictions suggest the compound possesses a favorable pharmacokinetic profile with good GI absorption and low potential for CNS penetration, though a potential interaction with the CYP2C9 enzyme warrants future investigation.
The collective results of this computational analysis generate a strong, data-driven hypothesis: 5,6,7,8-Tetrahydroquinoxalin-2-ol is a viable candidate for development as an orally bioavailable inhibitor of VEGFR-2. This predictive model provides a clear rationale and direction for the next crucial phases of drug discovery: targeted chemical synthesis and subsequent in vitro validation through enzymatic assays and cell-based studies.
References
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
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Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). A Guide to In Silico Drug Design. Journal of the Brazilian Chemical Society, 26(10), 2015-2029. [Link]
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van der Spoel, D., et al. (2005). GROMACS: Fast, flexible, and free. Journal of Computational Chemistry, 26(16), 1701-1718. [Link]
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ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot Blog. [Link]
-
Asif, M. (2015). Biological activity of quinoxaline derivatives. ResearchGate. [Link]
-
Chelucci, G., Orrù, G., & Soccolini, F. (2004). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. ARKIVOC, 2004(14), 44-50. [Link]
-
Hassan, A. S., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(1), 134. [Link]
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Lee, H., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(5), 2174–2185. [Link]
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Bekker, H., et al. (2022). GROMACS Tutorials. GROMACS Official Website. [Link]
-
Johny, A. (2023). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]
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Al-Mousawi, S. M., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2198. [Link]
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Ragaini, F., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Catalysts, 11(2), 269. [Link]
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Methodological & Application
Topic: Advanced Analytical Strategies for the Quantification of 5,6,7,8-Tetrahydroquinoxalin-2-ol
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide detailing robust analytical methodologies for the detection and quantification of 5,6,7,8-Tetrahydroquinoxalin-2-ol. As a hydroxylated derivative of 5,6,7,8-tetrahydroquinoxaline, this compound and its analogs are of increasing interest in medicinal chemistry and drug development, potentially as synthetic intermediates or active pharmaceutical ingredients (APIs).[1][2][3] The absence of standardized analytical protocols necessitates the development of reliable, validated methods to support research, quality control, and pharmacokinetic studies. This guide presents three field-proven analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis, and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization for specific applications. Each section explains the scientific rationale behind the methodology, provides detailed step-by-step protocols, and outlines a framework for method validation consistent with international regulatory guidelines.[4][5][6]
Introduction and Rationale
5,6,7,8-Tetrahydroquinoxalin-2-ol (C₈H₁₀N₂O) is a heterocyclic compound whose structural motif is found in various biologically active molecules.[7] The tetrahydroquinoxaline core is a privileged scaffold in medicinal chemistry, appearing in compounds designed as receptor antagonists and enzyme inhibitors.[1][8] The presence of a hydroxyl group introduces polarity and a potential site for metabolic conjugation, making its accurate quantification critical for understanding its stability, metabolic fate, and purity in pharmaceutical preparations.
The development of robust analytical methods is a cornerstone of the entire drug development lifecycle.[6] It ensures data integrity, product quality, and regulatory compliance. This application note serves as a foundational guide for establishing such methods, empowering researchers to generate accurate and reproducible data.
Analyte Profile: 5,6,7,8-Tetrahydroquinoxalin-2-ol
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | Calculated |
| Molecular Weight | 150.18 g/mol | Calculated |
| Parent Compound | 5,6,7,8-Tetrahydroquinoxaline | PubChem CID: 36822[9] |
| Structural Features | Aromatic Pyrazine Ring, Fused Saturated Cyclohexane Ring, Hydroxyl Group | Chemical Structure |
| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO. | Inferred from parent compound[9] |
Core Analytical Workflow
A successful analysis begins with a logical workflow, from sample receipt to final data reporting. The choice of methodology depends on the analytical objective, required sensitivity, and sample matrix.
Caption: General workflow for the analysis of 5,6,7,8-Tetrahydroquinoxalin-2-ol.
Method 1: Reversed-Phase HPLC with UV Detection
Principle and Application
This method is the cornerstone for routine quality control (QC), including purity assessment and content uniformity of the drug substance or product. The analyte's aromatic nature and incorporated hydroxyl group provide a strong chromophore for UV detection and sufficient polarity for retention on C18 reversed-phase columns. This approach balances performance with cost-effectiveness and is widely available in analytical laboratories.
Detailed Experimental Protocol
A. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
B. Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Ammonium Acetate, analytical grade.
-
Formic Acid, analytical grade.
-
Water, HPLC grade (e.g., Milli-Q).
-
Reference Standard: 5,6,7,8-Tetrahydroquinoxalin-2-ol (purity >99%).
C. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with Formic Acid) | Buffered aqueous phase to ensure consistent peak shape and retention time. |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier providing good elution strength for the analyte. |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-80% B; 15-18 min: 80% B; 18-20 min: 10% B | A gradient is used to ensure elution of the main analyte with good peak shape while also separating potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detection Wavelength | 254 nm and 280 nm (or PDA scan 200-400 nm) | Wavelengths selected based on the expected UV absorbance maxima of the quinoxaline chromophore. |
| Injection Volume | 10 µL |
D. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of Methanol.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (at initial conditions, 90:10 A:B).
-
Sample Preparation (API): Prepare a sample solution at a target concentration of 50 µg/mL in the same diluent.
Method Validation Framework
A self-validating system ensures trustworthiness.[5][6] Each method must be validated according to ICH Q2(R1) guidelines.
| Parameter | Acceptance Criteria | Protocol Summary |
| Specificity | Peak is free from interference from blank, placebo, and known impurities. Peak purity index > 0.995 (PDA). | Inject blank (diluent), placebo, and spiked samples. Assess peak purity. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for 5-6 concentration levels. | Analyze calibration standards in triplicate. Plot peak area vs. concentration. |
| Accuracy | 98.0% - 102.0% recovery for API. | Analyze samples spiked with the reference standard at 80%, 100%, and 120% of the target concentration (n=3 for each level). |
| Precision (Repeatability) | RSD ≤ 2.0% | Analyze six replicate preparations of the sample at 100% of the target concentration. |
| LOD & LOQ | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ). | Determined by serial dilution of a low-concentration standard. |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Application
LC-MS/MS is the definitive method for quantifying low concentrations of the analyte in complex matrices, such as plasma, urine, or tissue homogenates, making it essential for pharmacokinetic and metabolism studies.[10][11][12] Its unparalleled selectivity and sensitivity are achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
Detailed Experimental Protocol
A. Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
B. Reagents and Materials:
-
Same as HPLC-UV method, but with LC-MS grade solvents and additives.
-
Internal Standard (IS): A stable isotope-labeled version (e.g., ¹³C₄, ¹⁵N₂-5,6,7,8-Tetrahydroquinoxalin-2-ol) is ideal. If unavailable, a structurally similar compound with different mass can be used.
C. LC and MS Conditions:
| Parameter | Condition | Rationale |
| LC Column | C18, 50 mm x 2.1 mm, 1.8 µm | Shorter column and smaller particles are suitable for fast UHPLC gradients and high throughput. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes ionization in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 2-minute fast gradient (e.g., 5% to 95% B) | Rapid elution for high-throughput analysis. |
| Ionization Mode | ESI Positive | The two nitrogen atoms in the quinoxaline ring are readily protonated. |
| MRM Transitions | Analyte: 151.1 -> 134.1 (Quantifier), 151.1 -> 106.1 (Qualifier) IS: (Adjust based on IS used) | The precursor ion [M+H]⁺ is 151.1. Product ions are determined by infusion and correspond to characteristic fragments (e.g., loss of NH₃ or CO). |
| Source Temp. | 500 °C | Optimized for efficient desolvation. |
| IonSpray Voltage | 5500 V | Optimized for stable spray and maximum ion generation. |
digraph "LCMS_Logic" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];subgraph "cluster_lc" { label="UHPLC Separation"; style="rounded"; bgcolor="#F1F3F4"; LC [label="Sample Injection\n(Analyte + IS in Matrix)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Column [label="C18 Column\n(Rapid Gradient Separation)"]; LC -> Column; } subgraph "cluster_ms" { label="Mass Spectrometry Detection"; style="rounded"; bgcolor="#F1F3F4"; ESI [label="ESI Source\n(Ionization [M+H]⁺)", fillcolor="#FBBC05", fontcolor="#202124"]; Q1 [label="Quadrupole 1 (Q1)\n(Precursor Ion Isolation\nm/z 151.1)"]; Q2 [label="Quadrupole 2 (Q2)\n(Collision Cell - CID)"]; Q3 [label="Quadrupole 3 (Q3)\n(Product Ion Scan\nm/z 134.1, 106.1)"]; Detector [label="Detector", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ESI -> Q1 -> Q2 -> Q3 -> Detector; } Column -> ESI [label="Elution"]; Detector -> Data [label="Signal (Area Ratio)"]; Data [label="Data System\n(Quantification)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
}
Caption: Logical flow of the LC-MS/MS analysis for high-specificity quantification.
D. Sample Preparation (Plasma):
-
To 100 µL of plasma sample/standard, add 20 µL of Internal Standard working solution.
-
Add 300 µL of cold Acetonitrile (protein precipitation).
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
Method Validation
Validation for bioanalytical methods follows similar principles but with specific considerations for matrix effects.
| Parameter | Acceptance Criteria | Protocol Summary |
| Selectivity | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in at least 6 unique blank matrix lots. | Analyze blank plasma from different sources. |
| Linearity | r² ≥ 0.995 using a weighted (1/x or 1/x²) linear regression. | Prepare calibration curve in the biological matrix. |
| Accuracy & Precision | Within ±15% of nominal (±20% at LLOQ) for QC samples at LLOQ, Low, Mid, and High concentrations. | Analyze QC samples in replicates (n=5) on three different days. |
| Matrix Effect | RSD of peak area ratios (post-extraction spiked vs. neat solution) should be ≤ 15%. | Compare the response of the analyte in post-extraction spiked samples to that in a neat solution. |
| Recovery | Consistent and reproducible. | Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples. |
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Application
GC-MS serves as an excellent orthogonal technique for identity confirmation and analysis, particularly for detecting volatile or semi-volatile impurities. The target analyte, 5,6,7,8-Tetrahydroquinoxalin-2-ol, contains a polar hydroxyl group that impairs volatility and can cause poor peak shape. Therefore, a chemical derivatization step to convert the -OH group into a less polar, more volatile silyl ether is required.[13] This approach is adapted from established methods for analyzing other hydroxylated quinoxalines.[13][14]
Detailed Experimental Protocol
A. Instrumentation:
-
GC system with a split/splitless injector coupled to a single quadrupole or triple quadrupole Mass Spectrometer.
B. Reagents and Materials:
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Pyridine or Acetonitrile (anhydrous).
-
GC Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[15]
C. Derivatization and GC-MS Conditions:
Caption: Silylation derivatization workflow to enhance volatility for GC-MS analysis.
-
Sample Preparation: Evaporate the sample extract containing the analyte to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS to the dry residue.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: Cool to room temperature and inject 1 µL into the GC-MS.
D. GC-MS Parameters:
| Parameter | Condition | Rationale |
| Injector Temp. | 270 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless (1 min) | Maximizes transfer of analyte onto the column for trace analysis. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Temperature program designed to separate the derivatized analyte from other matrix components. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI provides reproducible fragmentation patterns for library matching and identification. |
| Scan Mode | Full Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification. | Full scan is used for qualitative analysis, while SIM provides higher sensitivity for quantitative work. |
| Expected m/z | M⁺•: 222 (derivatized); Fragments: 207 (loss of CH₃), 73 (Si(CH₃)₃) | The molecular ion of the TMS-derivative is 222. Key fragments are used for confirmation. |
Method Validation
Validation follows similar principles to HPLC, focusing on specificity (mass spectral confirmation), linearity, and precision. A key difference is the validation of the derivatization reaction's efficiency and reproducibility.
Conclusion and Method Selection
The choice of analytical method for 5,6,7,8-Tetrahydroquinoxalin-2-ol is dictated by the specific requirements of the analysis.
-
RP-HPLC-UV is the recommended method for routine QC, purity testing, and formulation analysis where concentration levels are high and the matrix is simple.
-
LC-MS/MS is the gold standard for trace-level quantification in complex biological matrices, offering the highest sensitivity and selectivity required for pharmacokinetic and metabolism studies.
-
GC-MS with derivatization provides a powerful orthogonal method for identity confirmation and can be used for specific impurity profiling where analytes are amenable to gas chromatography.
By implementing these detailed protocols and adhering to the principles of method validation, researchers and drug developers can ensure the generation of high-quality, reliable, and defensible analytical data for 5,6,7,8-Tetrahydroquinoxalin-2-ol.
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Application Notes and Protocols for 5,6,7,8-Tetrahydroquinoxalin-2-ol in Medicinal Chemistry
A Prospective Guide for the Senior Application Scientist
Introduction: The Untapped Potential of a Privileged Scaffold
The quinoxaline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. This versatile heterocyclic motif is embedded in numerous compounds demonstrating a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antifungal properties.[1][2][3] The introduction of a hydroxyl group at the 2-position, leading to the quinoxalin-2(1H)-one tautomer, is a particularly fruitful strategy that has yielded potent inhibitors of various enzymes and receptors.[4][5]
This guide focuses on 5,6,7,8-Tetrahydroquinoxalin-2-ol , a molecule that combines the established biological relevance of the quinoxalin-2-one core with the conformational flexibility of a saturated cyclohexane ring. While direct research on this specific molecule is nascent, its structural analogy to well-studied quinoxaline derivatives suggests significant, yet unexplored, potential in drug discovery.[5][6] This document serves as a prospective guide for researchers, outlining hypothesized applications and detailed protocols to investigate the therapeutic promise of this compound. We will proceed from a plausible synthetic route to its potential evaluation as an anticancer and a neuroprotective agent, providing the scientific rationale and step-by-step methodologies to unlock its medicinal chemistry applications.
Proposed Synthetic Pathway
A robust and reproducible synthesis is the first critical step in exploring the potential of a new chemical entity. While a specific protocol for 5,6,7,8-tetrahydroquinoxalin-2-ol is not extensively documented, a reliable pathway can be extrapolated from the well-established Hinsberg quinoxaline synthesis.[4] This involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.
The proposed synthesis starts with commercially available 1,2-diaminocyclohexane and ethyl glyoxalate. The cyclocondensation reaction forms the core 5,6,7,8-tetrahydroquinoxalin-2(1H)-one structure.
Caption: Proposed synthesis of 5,6,7,8-Tetrahydroquinoxalin-2-ol.
Protocol 1: Synthesis of 5,6,7,8-Tetrahydroquinoxalin-2-ol
Causality: This one-pot reaction is efficient and leverages the nucleophilicity of the diamine to attack the electrophilic carbonyl centers of the glyoxalate, followed by an intramolecular cyclization and dehydration to form the stable heterocyclic product. Ethanol is chosen as a solvent for its ability to dissolve the reactants and its suitable boiling point for reflux.
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-diaminocyclohexane (10 mmol, 1.14 g) in absolute ethanol (100 mL).
-
Addition of Reagent: To the stirring solution, add ethyl glyoxalate (10 mmol, 1.02 g, typically available as a 50% solution in toluene) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).
-
Work-up and Isolation:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume to approximately 20 mL using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
-
Purification and Characterization:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 5,6,7,8-tetrahydroquinoxalin-2-ol.
-
Dry the final product under vacuum.
-
Confirm the structure and purity using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
-
Application Area 1: Anticancer Drug Discovery - Targeting Kinase Signaling
Scientific Rationale: The quinoxaline scaffold is a frequent feature in a multitude of kinase inhibitors.[5] Many approved and investigational anticancer drugs target protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis. The 5,6,7,8-tetrahydroquinoxalin-2-ol structure, particularly its quinoxalin-2(1H)-one tautomer, can act as a hydrogen bond donor and acceptor, mimicking the hinge-binding motifs of ATP-competitive kinase inhibitors. This makes it a prime candidate for screening against cancer-relevant kinases like VEGFR, EGFR, and others in the tyrosine kinase family.
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling.
Protocol 2: In Vitro Kinase Inhibition Profiling (Luminescent Assay)
Trustworthiness: This protocol employs a commercially available, validated system (e.g., ADP-Glo™ Kinase Assay, Promega). The inclusion of a potent, non-specific kinase inhibitor (Staurosporine) as a positive control and a vehicle (DMSO) as a negative control is essential for validating assay performance and data normalization.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 5,6,7,8-tetrahydroquinoxalin-2-ol in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.
-
Reconstitute the kinase, substrate, and ATP according to the manufacturer's instructions. Prepare a kinase/substrate mix and an ATP solution.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the test compound dilutions (or controls) to the appropriate wells.
-
Add 2 µL of the kinase/substrate mix to each well.
-
Initiate the reaction by adding 2 µL of the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the vehicle control (0% inhibition) and a "no kinase" control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited) using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)
Causality: This assay measures the metabolic activity of cells, which is a proxy for cell viability and proliferation. A reduction in the conversion of MTT to formazan by mitochondrial dehydrogenases indicates cytotoxicity or a cytostatic effect of the compound.
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., A549 human lung carcinoma) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of 5,6,7,8-tetrahydroquinoxalin-2-ol (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot viability against compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
Application Area 2: Neuroprotection in Neurodegenerative Disease Models
Scientific Rationale: The pathophysiology of many neurodegenerative diseases, such as Parkinson's and Alzheimer's, involves oxidative stress and neuronal cell death.[2] Quinoxaline derivatives have been reported to possess antioxidant and neuroprotective properties. The hydrogen-donating ability of the hydroxyl group and the overall electron-rich nature of the heterocyclic system in 5,6,7,8-tetrahydroquinoxalin-2-ol suggest it may function as a radical scavenger or modulate intracellular signaling pathways to protect neurons from oxidative damage.
Caption: Workflow for assessing neuroprotective activity.
Protocol 4: In Vitro Neuroprotection Assay (H₂O₂-Induced Oxidative Stress)
Trustworthiness: This protocol must include several controls: untreated cells (baseline viability), cells treated only with the vehicle (DMSO), cells treated only with H₂O₂ (maximum damage), and cells treated with a known antioxidant like N-acetylcysteine (NAC) plus H₂O₂ (positive control for protection).
-
Cell Culture:
-
Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS.
-
For differentiation, which can make the cells more neuron-like and sensitive, treat with 10 µM retinoic acid for 5-7 days prior to the experiment.
-
-
Assay Procedure:
-
Seed 10,000 differentiated cells per well in a 96-well plate and allow them to attach for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of 5,6,7,8-tetrahydroquinoxalin-2-ol (e.g., 1 to 50 µM, determined from prior cytotoxicity tests) for 2 hours.
-
-
Induction of Oxidative Stress:
-
Add hydrogen peroxide (H₂O₂) to the wells to a final concentration that induces approximately 50% cell death (e.g., 200 µM, this must be optimized for your specific cell line and conditions).
-
Incubate the plate for 24 hours at 37°C.
-
-
Assessment of Viability:
-
Measure cell viability using the MTT assay as described in Protocol 3 (steps 3-5).
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection afforded by the compound by normalizing the data. The viability of cells treated with H₂O₂ alone is set to 0% protection, and the viability of untreated control cells is set to 100%.
-
Plot the percentage of protection against the compound concentration.
-
Data Presentation
Quantitative data from these protocols should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Kinase Inhibition Profile of 5,6,7,8-Tetrahydroquinoxalin-2-ol
| Kinase Target | IC₅₀ (µM) |
|---|---|
| VEGFR2 | Value |
| EGFR | Value |
| PDGFRβ | Value |
| c-Met | Value |
Table 2: Antiproliferative and Neuroprotective Activity
| Assay Type | Cell Line | Endpoint | Result (µM) |
|---|---|---|---|
| Antiproliferation | A549 | GI₅₀ | Value |
| Antiproliferation | MCF-7 | GI₅₀ | Value |
| Neuroprotection (H₂O₂) | SH-SY5Y | EC₅₀ | Value |
Conclusion and Future Directions
5,6,7,8-Tetrahydroquinoxalin-2-ol represents a promising, yet underexplored, scaffold for medicinal chemistry. Based on the extensive biological activities of its structural relatives, we have proposed its potential application in both oncology and neurodegenerative disease research. The protocols detailed in this guide provide a clear, rational, and validated framework for the initial synthesis and biological evaluation of this compound. Positive results from these initial screens would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, detailed mechanistic studies to elucidate the precise mode of action, and eventual progression into in vivo models of cancer or neurodegeneration.
References
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S. A. G. Al-Mokadem, "Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity," Molecules, vol. 27, no. 7, p. 2190, Mar. 2022. [Online]. Available: [Link]
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A. A. Jaragh, F. F. Al-Jallad, and H. M. Aboshehe, "Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades," Molecules, vol. 27, no. 19, p. 6605, Oct. 2022. [Online]. Available: [Link]
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G. Facchetti et al., "Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors," Catalysts, vol. 11, no. 1, p. 118, Jan. 2021. [Online]. Available: [Link]
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M. A. Refaey, "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives," International Journal of Organic Chemistry, vol. 8, no. 2, pp. 137-187, Jun. 2018. [Online]. Available: [Link]
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A. Bouasla, "synthesis, reactivity and biological activity of quinoxalin-2-one derivatives," St. Cerc. St. CICBIA, vol. 11, no. 1, pp. 69-83, 2010. [Online]. Available: [Link]
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G. Facchetti et al., "Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors," Catalysts, vol. 11, no. 1, p. 118, Jan. 2021. [Online]. Available: [Link]
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A. R. Ekkati, "5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides," Journal of Heterocyclic Chemistry, vol. 34, no. 2, pp. 581-584, Mar. 1997. [Online]. Available: [Link]
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G. Facchetti et al., "Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds," Molecules, vol. 25, no. 23, p. 5561, Nov. 2020. [Online]. Available: [Link]
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A. Sharma, "A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles," RSC Advances, vol. 14, no. 48, pp. 35834-35838, 2024. [Online]. Available: [Link]
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G. Chelucci, G. Orrù, and F. Soccolini, "Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes," ARKIVOC, vol. 2004, no. 14, pp. 44-50, Aug. 2004. [Online]. Available: [Link]
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S. A. G. Al-Mokadem et al., "Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses," Molecules, vol. 27, no. 19, p. 6386, Sep. 2022. [Online]. Available: [Link]
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Y. J. Lee et al., "Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives," ACS Omega, vol. 2, no. 5, pp. 2092-2103, May 2017. [Online]. Available: [Link]
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Application Notes and Protocols for the Synthesis of 5,6,7,8-Tetrahydroquinoxalin-2-ol
Introduction: The Significance of the Tetrahydroquinoxaline Scaffold
The 5,6,7,8-tetrahydroquinoxaline ring system is a privileged scaffold in medicinal chemistry and drug discovery. Its unique three-dimensional structure and capacity for diverse functionalization have made it a cornerstone for the development of a wide array of therapeutic agents. Derivatives of this heterocyclic core have demonstrated significant biological activities, including but not limited to, antiviral, antibacterial, anticancer, and neuroprotective effects. The title compound, 5,6,7,8-Tetrahydroquinoxalin-2-ol, represents a key intermediate, providing a reactive handle for further chemical modifications to explore and optimize its pharmacological profile. This document provides a comprehensive guide to a proposed, robust synthesis of 5,6,7,8-Tetrahydroquinoxalin-2-ol, intended for researchers and professionals in the field of synthetic and medicinal chemistry.
Mechanism of Action & Synthesis Rationale
The synthesis of the 5,6,7,8-tetrahydroquinoxaline core is most effectively achieved through a cyclocondensation reaction. This powerful strategy involves the formation of a heterocyclic ring from two or more acyclic precursors. In the case of 5,6,7,8-Tetrahydroquinoxalin-2-ol, the logical and most direct synthetic approach is the condensation of cyclohexane-1,2-dione with glycinamide.
The reaction proceeds through a well-established mechanism:
-
Nucleophilic Attack: One of the amino groups of glycinamide performs a nucleophilic attack on one of the carbonyl carbons of cyclohexane-1,2-dione.
-
Imine Formation: Subsequent dehydration leads to the formation of an imine intermediate.
-
Intramolecular Cyclization: The remaining primary amine of the glycinamide moiety then attacks the second carbonyl group of the cyclohexane-1,2-dione backbone in an intramolecular fashion.
-
Second Dehydration and Aromatization: A second dehydration event results in the formation of the dihydropyrazine ring. The system then tautomerizes to the more stable aromatic quinoxaline ring, yielding the final product. The "2-ol" designation indicates the tautomeric form, which is generally favored over the keto form (quinoxalin-2-one) in the solid state and in many solvents.
This synthetic route is favored for its atom economy, high convergence, and the general availability of the starting materials.
Comparative Analysis of Synthetic Methodologies
While the direct cyclocondensation of cyclohexane-1,2-dione and glycinamide is the most straightforward approach, other methods for the synthesis of related tetrahydroquinoxaline and tetrahydroquinoline structures exist. These often involve multi-step sequences or the use of specific catalysts.[1][2][3] A comparative overview is presented below:
| Methodology | Key Features | Advantages | Disadvantages | Relevant Citations |
| Direct Cyclocondensation | One-pot reaction of a 1,2-dione and a 1,2-diamine derivative. | High atom economy, operational simplicity, generally good yields. | May require optimization of reaction conditions (pH, solvent, temperature). | General principle supported by synthesis of related heterocycles. |
| Catalytic Hydrogenation of Quinoxalines | Reduction of the corresponding quinoxaline-2-ol. | Useful for accessing the tetrahydro- derivative from an existing aromatic precursor. | Requires a pre-synthesized quinoxaline, use of catalysts (e.g., Pd/C) and hydrogen gas. | [4] |
| Multi-component Reactions (e.g., Povarov reaction) | Condensation of an aniline, an aldehyde, and an alkene. | Can generate molecular diversity in a single step. | Primarily used for tetrahydroquinolines, not directly applicable to quinoxalines without significant modification.[5] | [5][6] |
Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydroquinoxalin-2-ol
This protocol details the proposed synthesis of 5,6,7,8-Tetrahydroquinoxalin-2-ol via the cyclocondensation of cyclohexane-1,2-dione and glycinamide hydrochloride.
Materials and Reagents:
-
Cyclohexane-1,2-dione
-
Glycinamide hydrochloride
-
Sodium acetate
-
Ethanol, absolute
-
Water, deionized
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
-
Diatomaceous earth
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
-
pH meter or pH paper
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine cyclohexane-1,2-dione (1.0 eq), glycinamide hydrochloride (1.05 eq), and sodium acetate (1.1 eq).
-
Solvent Addition: Add absolute ethanol to the flask to create a slurry. The exact volume will depend on the scale of the reaction, but a concentration of approximately 0.5 M of the limiting reagent is a good starting point.
-
Reaction Initiation: Begin stirring the mixture at room temperature.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the ethanol using a rotary evaporator.
-
Aqueous Extraction: To the resulting residue, add deionized water and stir to dissolve the inorganic salts. The product may precipitate at this stage.
-
Purification by Filtration: If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.
-
Recrystallization (if necessary): For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.
-
Drying: Dry the purified product under vacuum to a constant weight.
In-Process Controls and Expected Outcomes:
-
TLC Monitoring: Use a suitable mobile phase (e.g., ethyl acetate/hexanes) to monitor the disappearance of the starting materials and the appearance of the product spot.
-
pH Control: The reaction is typically favored under slightly acidic to neutral conditions. The use of glycinamide hydrochloride and sodium acetate creates a buffered system.
-
Yield: Expected yields for this type of condensation reaction are typically in the range of 60-85%, depending on the scale and purity of the starting materials.
-
Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis and purification of 5,6,7,8-Tetrahydroquinoxalin-2-ol.
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The Emerging Potential of 5,6,7,8-Tetrahydroquinoxalin-2-ol as a Versatile Scaffold in Drug Discovery
Introduction: The Strategic Value of Privileged Scaffolds
In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" remains a cornerstone of efficient medicinal chemistry. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets through versatile and specific interactions. The 5,6,7,8-tetrahydroquinoxaline core, a heterocyclic motif, represents such a promising scaffold. While direct pharmacological data on 5,6,7,8-Tetrahydroquinoxalin-2-ol is nascent, a comprehensive analysis of its structural analogs, including tetrahydroquinolines and tetrahydroquinazolines, reveals a significant potential for this compound in the development of novel therapeutics across various disease areas. This application note will explore the hypothesized applications of 5,6,7,8-Tetrahydroquinoxalin-2-ol, supported by evidence from related compounds, and provide detailed protocols for its investigation in a drug discovery setting.
Derivatives of structurally similar compounds have shown a wide array of biological activities, including antiproliferative effects in cancer cell lines, inhibition of key enzymes like acetylcholinesterase, and antagonism of receptors such as the C5a receptor.[1][2][3] These findings strongly suggest that the 5,6,7,8-tetrahydroquinoxalin-2-ol scaffold is primed for exploration as a source of new lead compounds.
Hypothesized Therapeutic Applications and Mechanistic Insights
Based on the established bioactivities of closely related heterocyclic systems, we can postulate several promising avenues for the application of 5,6,7,8-Tetrahydroquinoxalin-2-ol in drug discovery.
Oncology: A Potential Kinase Inhibitor and Antiproliferative Agent
The quinoxaline and quinoline cores are prevalent in a multitude of approved and investigational anticancer agents, often targeting protein kinases. The structural features of 5,6,7,8-Tetrahydroquinoxalin-2-ol, particularly the nitrogen atoms in the pyrazine ring and the hydroxyl group, provide key hydrogen bond donors and acceptors that are crucial for interaction with the ATP-binding pocket of various kinases.
Hypothesized Mechanism of Action:
Derivatives of related tetrahydroquinolines have demonstrated potent antiproliferative activity against a panel of cancer cell lines, including those of the cervix, colon, and ovaries.[1][4] The proposed mechanism for 5,6,7,8-Tetrahydroquinoxalin-2-ol would involve the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR or MAPK pathways, through direct kinase inhibition.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by 5,6,7,8-Tetrahydroquinoxalin-2-ol.
Neurodegenerative Disorders: An Acetylcholinesterase (AChE) Inhibitor Candidate
A series of 5-amino-5,6,7,8-tetrahydroquinolinones have been synthesized and evaluated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[2] The structural similarity of 5,6,7,8-Tetrahydroquinoxalin-2-ol to these compounds suggests its potential to interact with the active site of AChE, thereby preventing the breakdown of the neurotransmitter acetylcholine.
Hypothesized Mechanism of Action:
The nitrogen atoms of the pyrazine ring and the hydroxyl group could form key interactions with the catalytic triad and peripheral anionic site of the AChE enzyme, leading to its inhibition and a subsequent increase in acetylcholine levels in the synaptic cleft.
Caption: Postulated mechanism of AChE inhibition by 5,6,7,8-Tetrahydroquinoxalin-2-ol.
Experimental Protocols for Compound Evaluation
To empirically validate the hypothesized activities of 5,6,7,8-Tetrahydroquinoxalin-2-ol, a series of well-established in vitro and in vivo assays are recommended.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to assess the direct inhibitory effect of 5,6,7,8-Tetrahydroquinoxalin-2-ol on a panel of commercially available kinases. A luminescence-based assay that measures ATP consumption is a robust and high-throughput method.[5][6]
Principle: Kinase activity is determined by quantifying the amount of ATP remaining in the reaction. A decrease in luminescence compared to the control indicates kinase activity (ATP consumption), while the maintenance of a high luminescence signal in the presence of the test compound suggests inhibition.
Materials:
-
Recombinant human kinases (e.g., PI3K, Akt, mTOR)
-
Kinase-specific peptide substrates
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
5,6,7,8-Tetrahydroquinoxalin-2-ol (dissolved in DMSO)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Prepare a serial dilution of 5,6,7,8-Tetrahydroquinoxalin-2-ol in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
In a 96-well plate, add 5 µL of the diluted compound or vehicle (DMSO) control.
-
Add 10 µL of a 2.5X kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of 2.5X ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding 25 µL of the luminescent kinase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
| Parameter | Condition | Rationale |
| Assay Volume | 50 µL | Optimized for 96-well plates to conserve reagents. |
| ATP Concentration | At or near the Km for each kinase | Ensures the assay is sensitive to competitive inhibitors. |
| Incubation Time | 60 minutes | Allows for sufficient enzyme turnover for a robust signal. |
| DMSO Concentration | <1% | Minimizes solvent effects on enzyme activity.[7] |
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the cytotoxic or cytostatic effects of 5,6,7,8-Tetrahydroquinoxalin-2-ol on cancer cell lines.[8][9]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5,6,7,8-Tetrahydroquinoxalin-2-ol (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipettes
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of 5,6,7,8-Tetrahydroquinoxalin-2-ol in complete medium.
-
Remove the old medium and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Protocol 3: In Vivo Xenograft Tumor Model
This protocol evaluates the in vivo anti-tumor efficacy of 5,6,7,8-Tetrahydroquinoxalin-2-ol in an animal model.[10][11][12]
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line (e.g., A549)
-
Matrigel
-
5,6,7,8-Tetrahydroquinoxalin-2-ol formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Tween 80)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Subcutaneously inject a suspension of 1-5 x 10^6 cancer cells in a 1:1 mixture of medium and Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer 5,6,7,8-Tetrahydroquinoxalin-2-ol or vehicle control to the mice via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth in the treated groups to the control group to determine the anti-tumor efficacy.
Workflow for Preclinical Evaluation:
Caption: A streamlined workflow for the preclinical evaluation of 5,6,7,8-Tetrahydroquinoxalin-2-ol.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 5,6,7,8-Tetrahydroquinoxalin-2-ol is currently limited, the extensive research on its structural analogs provides a strong rationale for its investigation as a privileged scaffold in drug discovery. The hypothesized applications in oncology and neurodegenerative diseases are supported by a solid foundation of medicinal chemistry precedent. The detailed protocols provided in this application note offer a clear roadmap for researchers to systematically evaluate the potential of this promising compound. Future work should focus on the synthesis of a library of derivatives of 5,6,7,8-Tetrahydroquinoxalin-2-ol to explore the structure-activity relationships (SAR) and to optimize its potency and selectivity for specific biological targets.
References
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Facchetti, G., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5629. [Link]
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PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]
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Grunewald, G. L., et al. (1995). Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 38(18), 3567-3572. [Link]
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Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. [Link]
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Kolosov, M. A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link]
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Kolosov, M. A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. [Link]
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Facchetti, G., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Catalysts, 11(1), 108. [Link]
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Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 38(18), 3573-3588. [Link]
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An, F., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 989800. [Link]
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Al-Ostoot, F. H., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[3][13]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 295. [Link]
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Dong, E. K., et al. (2010). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 15(2), 99-104. [Link]
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Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Facchetti, G., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. ResearchGate. [Link]
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Singh, S., et al. (2018). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research, 38(1), 209-215. [Link]
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Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate. [Link]
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Imam, S., et al. (2016). Advanced Cell Culture Techniques for Cancer Drug Discovery. Cancers, 8(10), 94. [Link]
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Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Sharma, S., et al. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 4(2), 220-226. [Link]
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Al-Suwaidan, I. A., et al. (2021). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. RSC Advances, 11(50), 31639-31657. [Link]
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Application Notes and Protocols: Investigating 5,6,7,8-Tetrahydroquinoxalin-2-ol for the Treatment of Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic disorders, including type 2 diabetes and obesity, represent a significant and growing global health challenge. A key regulator of cellular energy homeostasis is the AMP-activated protein kinase (AMPK), making it a prime therapeutic target. This document provides a comprehensive guide for the investigation of 5,6,7,8-Tetrahydroquinoxalin-2-ol, a novel small molecule, as a potential therapeutic agent for metabolic diseases. Drawing upon existing knowledge of related heterocyclic compounds, we outline a proposed synthesis, detailed protocols for in vitro and in vivo evaluation, and a hypothesized mechanism of action centered on the activation of the AMPK signaling pathway. These application notes are designed to provide a robust framework for researchers to explore the therapeutic potential of this compound.
Introduction: The Rationale for Investigating 5,6,7,8-Tetrahydroquinoxalin-2-ol
The global prevalence of metabolic disorders necessitates the discovery of novel therapeutic agents. The quinoxaline and tetrahydroquinoline scaffolds have been identified in compounds with a range of biological activities, including potential hypoglycemic effects[1]. The introduction of a hydroxyl group can significantly alter the pharmacological properties of a molecule, potentially enhancing its interaction with biological targets.[2] Therefore, 5,6,7,8-Tetrahydroquinoxalin-2-ol is a compound of interest for its potential to modulate metabolic pathways.
Our central hypothesis is that 5,6,7,8-Tetrahydroquinoxalin-2-ol acts as an activator of AMPK, a master regulator of metabolism.[3][4] Activation of AMPK can lead to a cascade of beneficial downstream effects, including increased glucose uptake in muscle and fat cells, decreased glucose production in the liver, and enhanced fatty acid oxidation.[4] These effects collectively contribute to improved glycemic control and lipid metabolism, addressing key pathologies in metabolic disorders.
These application notes will guide researchers through the initial stages of characterizing this promising compound, from its chemical synthesis to its biological evaluation in relevant preclinical models.
Synthesis of 5,6,7,8-Tetrahydroquinoxalin-2-ol: A Proposed Method
Protocol 2.1: Proposed Synthesis of 5,6,7,8-Tetrahydroquinoxalin-2-ol
Materials:
-
1,2-Cyclohexanediamine
-
Ethyl glyoxalate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Condensation: In a round-bottom flask, dissolve 1,2-cyclohexanediamine and ethyl glyoxalate in absolute ethanol.
-
Add a catalytic amount of sodium ethoxide to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cyclization and Hydrolysis: After the initial condensation, carefully add a solution of aqueous HCl and continue to reflux for an additional 2-3 hours to facilitate cyclization and hydrolysis of the ester.
-
Neutralization and Extraction: Cool the reaction mixture to room temperature and neutralize with a saturated solution of NaHCO₃.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 5,6,7,8-Tetrahydroquinoxalin-2-ol.
-
Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
In Vitro Evaluation: Assessing Metabolic Activity
A series of in vitro assays are essential to determine the biological activity of 5,6,7,8-Tetrahydroquinoxalin-2-ol and to elucidate its mechanism of action at the cellular level.[7][8]
AMPK Activation Assay
This assay directly measures the ability of the compound to activate AMPK.
Protocol 3.1.1: In Vitro AMPK Kinase Assay
Materials:
-
Recombinant human AMPK (α1β1γ1)
-
AMPK substrate peptide (e.g., SAMS peptide)
-
ATP (γ-³²P-ATP or a non-radioactive ATP detection system)
-
Kinase buffer
-
5,6,7,8-Tetrahydroquinoxalin-2-ol (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., AICAR)
-
Negative control (vehicle)
-
Phosphocellulose paper or other suitable separation method
-
Scintillation counter or plate reader for non-radioactive methods
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant AMPK, and the substrate peptide.
-
Add varying concentrations of 5,6,7,8-Tetrahydroquinoxalin-2-ol, the positive control, or the negative control to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto phosphocellulose paper).
-
Separate the phosphorylated substrate from the unreacted ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or a plate reader.
-
Calculate the fold activation of AMPK relative to the negative control.
Cellular Glucose Uptake Assay
This assay determines the effect of the compound on glucose transport into cells, a critical process in maintaining glucose homeostasis.[9]
Protocol 3.2.1: 2-NBDG Glucose Uptake Assay in L6 Myotubes
Materials:
-
L6 myoblasts
-
Differentiation medium
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)
-
5,6,7,8-Tetrahydroquinoxalin-2-ol
-
Insulin (positive control)
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Differentiation: Culture L6 myoblasts in a 96-well plate and differentiate them into myotubes.
-
Serum Starvation: Serum-starve the differentiated myotubes for 2-4 hours.
-
Compound Treatment: Treat the cells with varying concentrations of 5,6,7,8-Tetrahydroquinoxalin-2-ol or insulin in KRH buffer for 30-60 minutes.
-
Glucose Uptake: Add 2-NBDG to the wells and incubate for 15-30 minutes.
-
Wash and Read: Wash the cells with ice-cold KRH buffer to remove extracellular 2-NBDG.
-
Measure the intracellular fluorescence using a fluorescence plate reader.
-
Normalize the fluorescence signal to the protein content in each well.
Data Presentation: Expected In Vitro Outcomes
The following tables provide a template for summarizing the quantitative data from the in vitro experiments.
Table 1: AMPK Activation by 5,6,7,8-Tetrahydroquinoxalin-2-ol
| Compound Concentration (µM) | Fold AMPK Activation (Mean ± SD) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 1 | Experimental Data |
| 10 | Experimental Data |
| 50 | Experimental Data |
| 100 | Experimental Data |
| Positive Control (AICAR) | Experimental Data |
Table 2: Glucose Uptake in L6 Myotubes
| Treatment | Glucose Uptake (Fold Change vs. Vehicle) (Mean ± SD) |
| Vehicle | 1.0 ± 0.1 |
| 5,6,7,8-Tetrahydroquinoxalin-2-ol (10 µM) | Experimental Data |
| 5,6,7,8-Tetrahydroquinoxalin-2-ol (50 µM) | Experimental Data |
| Insulin (100 nM) | Experimental Data |
In Vivo Evaluation: Assessing Efficacy in Animal Models
To evaluate the therapeutic potential of 5,6,7,8-Tetrahydroquinoxalin-2-ol in a physiological context, in vivo studies using relevant animal models of metabolic disease are crucial.[10][11][12]
Animal Model Selection
The C57BL/6J mouse on a high-fat diet (HFD) is a widely used and relevant model for diet-induced obesity and insulin resistance.[13] Alternatively, genetic models such as the db/db mouse, which lacks the leptin receptor, can also be employed.[13]
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard method to assess how quickly glucose is cleared from the blood, providing a measure of insulin sensitivity.
Protocol 4.2.1: Oral Glucose Tolerance Test in HFD-fed Mice
Materials:
-
C57BL/6J mice on a high-fat diet for 12-16 weeks
-
5,6,7,8-Tetrahydroquinoxalin-2-ol formulated for oral administration
-
Glucose solution (2 g/kg body weight)
-
Handheld glucometer and test strips
-
Blood collection supplies (e.g., tail vein lancets, capillaries)
Procedure:
-
Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Baseline Glucose: Measure baseline blood glucose levels from the tail vein (t=0).
-
Compound Administration: Administer 5,6,7,8-Tetrahydroquinoxalin-2-ol or vehicle orally to the respective groups of mice.
-
Glucose Challenge: After a set time following compound administration (e.g., 30-60 minutes), administer the glucose solution orally.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) for each group.
Data Presentation: Expected In Vivo Outcomes
Table 3: Oral Glucose Tolerance Test in HFD-fed Mice
| Treatment Group | AUC (mg/dL * min) (Mean ± SEM) |
| Vehicle | Experimental Data |
| 5,6,7,8-Tetrahydroquinoxalin-2-ol (10 mg/kg) | Experimental Data |
| 5,6,7,8-Tetrahydroquinoxalin-2-ol (30 mg/kg) | Experimental Data |
| Positive Control (e.g., Metformin) | Experimental Data |
Visualization of Pathways and Workflows
Hypothesized Signaling Pathway
The following diagram illustrates the proposed mechanism of action of 5,6,7,8-Tetrahydroquinoxalin-2-ol through the AMPK signaling pathway.
Caption: Proposed activation of AMPK by 5,6,7,8-Tetrahydroquinoxalin-2-ol leading to increased glucose uptake.
Experimental Workflow
The following diagram outlines the experimental workflow for the in vitro and in vivo evaluation of the compound.
Caption: Workflow for the preclinical evaluation of 5,6,7,8-Tetrahydroquinoxalin-2-ol.
Conclusion and Future Directions
These application notes provide a foundational framework for the systematic investigation of 5,6,7,8-Tetrahydroquinoxalin-2-ol as a potential therapeutic agent for metabolic disorders. The proposed synthesis and detailed protocols for in vitro and in vivo evaluation will enable researchers to generate the initial data necessary to validate the hypothesized mechanism of action and to assess the compound's therapeutic potential.
Future studies should focus on a more comprehensive characterization of the compound, including its pharmacokinetic and toxicological profiles. Further mechanistic studies could explore its effects on other key metabolic pathways and its potential for combination therapy with existing anti-diabetic drugs. The successful completion of these studies will be crucial in determining the clinical translatability of 5,6,7,8-Tetrahydroquinoxalin-2-ol as a novel treatment for metabolic diseases.
References
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-
Kolos, N., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link]
-
Chelucci, G., et al. (2004). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. ARKIVOC, 2004(14), 44-50. [Link]
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Kim, J., et al. (2016). AMPK activators: mechanisms of action and physiological activities. Experimental & Molecular Medicine, 48(4), e224. [Link]
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MarinBio. (n.d.). Cell Based Assays for Metabolic Disease Drug Discovery. Retrieved from [Link]
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Irwin, N., et al. (2010). Insulin-releasing and metabolic effects of small molecule GLP-1 receptor agonist 6,7-dichloro-2-methylsulfonyl-3-N-tert-butylaminoquinoxaline. European Journal of Pharmacology, 628(1-3), 269-274. [Link]
-
Alarcon-Aguilara, F. J., et al. (2011). Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants. Evidence-Based Complementary and Alternative Medicine, 2011, 834789. [Link]
-
ResearchGate. (2021). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]
-
Pharmaron. (n.d.). In vitro Assays for Metabolic Diseases. Retrieved from [Link]
-
Singh, M. P., & Pathak, K. (2015). Animal models for biological screening of anti-diabetic drugs: An overview. European Journal of Experimental Biology, 5(5), 37-48. [Link]
-
Chen, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances, 13(45), 31631-31643. [Link]
-
Han, Y., et al. (2021). d-allulose Ameliorates Metabolic Dysfunction in C57BL/KsJ-db/db Mice. Nutrients, 13(11), 3776. [Link]
-
ResearchGate. (2022). (PDF) AMPK Activation Downregulates TXNIP, Rab5, and Rab7 Within Minutes, Thereby Inhibiting the Endocytosis-Mediated Entry of Human Pathogenic Viruses. Retrieved from [Link]
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Lee, J. H., et al. (2020). Metabolic stress induces a double-positive feedback loop between AMPK and SQSTM1/p62 conferring dual activation of AMPK and NFE2L2/NRF2 to synergize antioxidant defense. Autophagy, 16(7), 1266-1286. [Link]
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Zohoori, F. V., et al. (2015). Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines. SLAS Discovery, 20(7), 822-831. [Link]
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International Journal of Novel Research and Development. (2021). Anti-Diabetic In-Vivo Animal Models: A Review. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Retrieved from [Link]
-
BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]
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ResearchGate. (2020). A hydroxyl group of flavonoids affects oral anti-inflammatory activity and inhibition of systemic tumor necrosis factor-alpha production. Retrieved from [Link]
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Journal of Drug Delivery and Therapeutics. (2018). In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Metabolic Disorders Capabilities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
-
Semantic Scholar. (2023). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Retrieved from [Link]
-
Molecules. (2018). Involvement of 5′AMP-Activated Protein Kinase (AMPK) in the Effects of Resveratrol on Liver Steatosis. Retrieved from [Link]
-
Ncardia. (n.d.). Metabolism Assay. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2016). A Review on Different Types of Animal Models for Pharmacological Evaluation of Antidiabetic Drugs. Retrieved from [Link]
-
Molecular Nutrition & Food Research. (2020). Dose Dependent Effects of Fructose and Glucose on de novo Palmitate and Glycerol Synthesis in an Enterocyte Cell Model. Retrieved from [Link]
-
ResearchGate. (2005). Dissecting the Role of 5'-AMP for Allosteric Stimulation, Activation, and Deactivation of AMP-activated Protein Kinase. Retrieved from [Link]
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PubMed. (2019). Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: HPLC Purification of 5,6,7,8-Tetrahydroquinoxalin-2-ol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5,6,7,8-Tetrahydroquinoxalin-2-ol using High-Performance Liquid Chromatography (HPLC). Here, we address common challenges and provide solutions grounded in established chromatographic principles.
Section 1: Frequently Asked Questions (FAQs)
This section tackles preliminary questions that often arise before and during the initial stages of method development for the purification of 5,6,7,8-Tetrahydroquinoxalin-2-ol.
Q1: What are the key chemical properties of 5,6,7,8-Tetrahydroquinoxalin-2-ol that influence its HPLC purification?
A1: 5,6,7,8-Tetrahydroquinoxalin-2-ol is a heterocyclic compound. Its structure, featuring both a partially saturated cyclohexane ring and a pyrazinone ring, imparts a moderate polarity. The presence of the hydroxyl group (-OH) and two nitrogen atoms allows for hydrogen bonding, influencing its solubility and interaction with different stationary phases. The aromatic character of the pyrazinone ring allows for UV detection, a common technique in HPLC.
Q2: Which HPLC mode is most suitable for purifying 5,6,7,8-Tetrahydroquinoxalin-2-ol?
A2: Reversed-phase HPLC (RP-HPLC) is generally the most effective and widely used mode for compounds with the polarity of 5,6,7,8-Tetrahydroquinoxalin-2-ol.[1][2] In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention mechanism is primarily based on hydrophobic interactions.[3] More polar compounds, like our target molecule, will elute earlier than nonpolar impurities when using a polar mobile phase.
Q3: What are the typical impurities I might encounter, and how do they affect the purification strategy?
A3: Impurities in the synthesis of quinoxaline derivatives can include starting materials, reagents, and by-products from side reactions.[4][5][6] Common synthetic routes for quinoxalines involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.[6][7] Therefore, unreacted starting materials or products of incomplete reactions are likely impurities. The polarity of these impurities will dictate the separation strategy. For instance, more polar impurities will elute before the main compound in a standard reversed-phase setup, while less polar impurities will be retained longer.
Q4: How do I choose the right column for my purification?
A4: For reversed-phase HPLC, a C18 (octadecyl) column is a robust starting point due to its wide applicability.[1][2] The choice between different C18 columns will depend on factors like particle size (for efficiency), pore size, and end-capping (to minimize peak tailing). For polar analytes, specialized "aqueous stable" C18 columns can prevent phase collapse when using highly aqueous mobile phases.[8]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the HPLC purification of 5,6,7,8-Tetrahydroquinoxalin-2-ol.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom: The chromatographic peak for 5,6,7,8-Tetrahydroquinoxalin-2-ol is asymmetrical, with a tail or a front.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Secondary Interactions | The basic nitrogen atoms in the quinoxaline ring can interact with acidic residual silanol groups on the silica-based stationary phase, leading to peak tailing. | Add a small amount of a competing base, like triethylamine (TEA) (0.1-1.0%), or an acidic modifier, like trifluoroacetic acid (TFA) (0.01-0.15%), to the mobile phase to mask the silanols. Using an end-capped column can also mitigate this issue. |
| Column Overload | Injecting too much sample can saturate the stationary phase, causing peak distortion. | Reduce the sample concentration or injection volume. |
| Inappropriate Sample Solvent | Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak fronting.[9] | Dissolve the sample in the initial mobile phase or a weaker solvent. If solubility is an issue, minimize the injection volume of the stronger solvent. |
Issue 2: Poor Resolution Between the Target Compound and Impurities
Symptom: The peaks for 5,6,7,8-Tetrahydroquinoxalin-2-ol and one or more impurities are not baseline separated.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Mobile Phase Composition | The ratio of organic modifier to aqueous buffer is not providing sufficient selectivity. | Optimize the Gradient: If using a gradient, adjust the slope. A shallower gradient will increase the separation time and can improve resolution.[10] Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent properties.[3] |
| Incorrect pH of the Mobile Phase | The ionization state of the analyte and impurities can affect their retention and selectivity. 5,6,7,8-Tetrahydroquinoxalin-2-ol has ionizable groups. | Adjust the pH of the aqueous portion of the mobile phase. For basic compounds, a lower pH can sometimes improve peak shape and resolution.[11] |
| Insufficient Column Efficiency | The column may be old, contaminated, or not suitable for the separation. | Check Column Performance: Inject a standard to assess the column's efficiency. Clean the Column: Flush with a strong solvent to remove contaminants.[12] Replace the Column: If performance does not improve, replace the column. |
Issue 3: Fluctuating Retention Times
Symptom: The retention time of the 5,6,7,8-Tetrahydroquinoxalin-2-ol peak varies between injections.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Column Equilibration | The column is not fully equilibrated with the initial mobile phase conditions before each injection. | Increase the equilibration time between runs to ensure the column is ready for the next injection.[13] |
| Mobile Phase Instability | The mobile phase composition is changing over time due to evaporation of the more volatile component or degradation. | Prepare fresh mobile phase daily. Keep the mobile phase reservoirs covered. |
| Pump Issues | The HPLC pump is not delivering a consistent flow rate. | Check for leaks in the pump and fittings. Degas the mobile phase to prevent air bubbles in the pump heads.[13] |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times. | Use a column oven to maintain a constant temperature.[13] |
Section 3: Experimental Protocol - A Starting Point
This section provides a detailed, step-by-step methodology for the reversed-phase HPLC purification of 5,6,7,8-Tetrahydroquinoxalin-2-ol. This should be considered a starting point for method development and optimization.
Materials and Reagents
-
Sample: Crude 5,6,7,8-Tetrahydroquinoxalin-2-ol
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), deionized water
-
Buffers/Additives: Trifluoroacetic acid (TFA) or formic acid (for MS compatibility)[14]
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
Instrument and Conditions
| Parameter | Initial Recommended Setting |
| HPLC System: | Preparative or semi-preparative HPLC system |
| Column: | C18, 250 x 10 mm, 5 µm |
| Mobile Phase A: | 0.1% TFA in Water |
| Mobile Phase B: | 0.1% TFA in Acetonitrile |
| Gradient: | 10-90% B over 20 minutes |
| Flow Rate: | 4 mL/min |
| Detection: | UV at 254 nm and 280 nm |
| Injection Volume: | 100 µL (dependent on sample concentration) |
| Column Temperature: | 30 °C |
Workflow Diagram
Caption: HPLC Purification Workflow for 5,6,7,8-Tetrahydroquinoxalin-2-ol.
Step-by-Step Procedure
-
System Preparation:
-
Prepare the mobile phases as described in the table. Ensure thorough mixing and degassing (e.g., by sonication or vacuum filtration).
-
Install the column and purge the system with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.[15]
-
-
Sample Preparation:
-
Dissolve the crude 5,6,7,8-Tetrahydroquinoxalin-2-ol in a minimal amount of the initial mobile phase. If solubility is low, a small amount of a stronger solvent like DMSO can be used, but the injection volume should be kept small to avoid peak distortion.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Analysis and Purification:
-
Inject the prepared sample onto the equilibrated column.
-
Start the gradient program and monitor the chromatogram.
-
Collect fractions corresponding to the main peak of interest. It is advisable to collect the beginning, apex, and tail of the peak in separate fractions for purity analysis.
-
-
Post-Purification:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions that meet the desired purity level.
-
Remove the solvent from the pooled fractions, typically by rotary evaporation, to obtain the purified 5,6,7,8-Tetrahydroquinoxalin-2-ol.
-
Section 4: Advanced Troubleshooting and Method Optimization
Logic Diagram for Method Development
Sources
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5,6,7,8-Tetrahydroquinoxalin-2-ol stability and storage conditions
Welcome to the technical support center for 5,6,7,8-Tetrahydroquinoxalin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound in your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical properties of hydroxylated N-heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 5,6,7,8-Tetrahydroquinoxalin-2-ol?
A1: The stability of 5,6,7,8-Tetrahydroquinoxalin-2-ol is primarily influenced by its susceptibility to oxidation, light exposure, and temperature. The presence of the hydroxyl group on the quinoxaline ring makes the molecule particularly sensitive to oxidative degradation. Phenolic compounds, in general, can be oxidized, and this process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[1][2]
Q2: How should I store 5,6,7,8-Tetrahydroquinoxalin-2-ol to ensure its long-term stability?
A2: To ensure the long-term stability of 5,6,7,8-Tetrahydroquinoxalin-2-ol, it is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. Storage at low temperatures, such as in a refrigerator or freezer, is also advised to minimize thermal degradation. For the parent compound, 5,6,7,8-tetrahydroquinoxaline, storage in a cool, dry, and well-ventilated place is recommended.
Q3: Can I store solutions of 5,6,7,8-Tetrahydroquinoxalin-2-ol? If so, what are the best practices?
A3: While it is always best to prepare solutions fresh, if storage is necessary, it should be done with care. The choice of solvent is critical. Use de-gassed, anhydrous solvents to minimize dissolved oxygen and water, which can participate in degradation reactions. Store solutions at low temperatures (-20°C or -80°C) in tightly sealed vials with minimal headspace, and protect them from light. Be aware that the stability of the compound in solution may be significantly lower than in its solid state. Some phenolic compounds in solution can undergo polymerization or other degradation pathways over time.[3]
Q4: What are the visual signs of degradation for 5,6,7,8-Tetrahydroquinoxalin-2-ol?
A4: Visual signs of degradation for 5,6,7,8-Tetrahydroquinoxalin-2-ol can include a change in color, such as the appearance of a yellow or brown tint in a previously colorless or off-white solid. The formation of colored products is a common indicator of oxidation in phenolic and quinoxaline-related compounds.[4] If you observe any significant color change, it is advisable to re-analyze the compound for purity before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results over time. | Degradation of the compound due to improper storage. | 1. Review your storage conditions against the recommended guidelines (see table below). 2. Perform a purity analysis (e.g., HPLC, LC-MS) on your stock of the compound. 3. If degradation is confirmed, procure a fresh batch of the compound and adhere strictly to the recommended storage protocol. |
| Appearance of new, unexpected peaks in analytical data (e.g., HPLC, NMR). | Formation of degradation products, likely due to oxidation or reaction with solvent impurities. | 1. Prepare a fresh solution using high-purity, de-gassed solvent. 2. Analyze the fresh solution immediately to see if the unexpected peaks are still present. 3. If the issue persists with a fresh solution, consider the purity of the starting material. |
| Low assay or potency in biological experiments. | The compound may have degraded, leading to a lower concentration of the active molecule. | 1. Quantify the concentration of your stock solution using a validated analytical method. 2. If the concentration is lower than expected, prepare a fresh stock solution from a new or validated batch of the solid compound. |
Recommended Storage Conditions
| Parameter | Solid Compound | In Solution |
| Temperature | 2-8°C (short-term) or -20°C (long-term) | -20°C or -80°C |
| Atmosphere | Inert gas (Argon or Nitrogen) | Inert gas (Argon or Nitrogen) in headspace |
| Light | Protect from light (amber vial or stored in the dark) | Protect from light (amber vial or foil-wrapped) |
| Container | Tightly sealed container | Tightly sealed vial with a secure cap |
Potential Degradation Pathway: Oxidation
The hydroxyl group on the quinoxaline ring of 5,6,7,8-Tetrahydroquinoxalin-2-ol makes it susceptible to oxidation. This can lead to the formation of quinone-like structures and other degradation products, which may be colored and have different biological activities.
Caption: Potential oxidative degradation of 5,6,7,8-Tetrahydroquinoxalin-2-ol.
Experimental Protocols
Protocol for Long-Term Storage of Solid 5,6,7,8-Tetrahydroquinoxalin-2-ol
-
Preparation: Ensure the compound is in a clean, dry glass vial suitable for low-temperature storage.
-
Inert Atmosphere: Place the open vial inside a larger container or a desiccator. Purge the container with a gentle stream of an inert gas (argon or nitrogen) for 5-10 minutes to displace any air.
-
Sealing: While under the inert atmosphere, tightly seal the vial. For extra protection, you can wrap the cap with parafilm.
-
Light Protection: Place the sealed vial inside a light-blocking secondary container or wrap it in aluminum foil.
-
Storage: Store the protected vial at -20°C.
Protocol for Preparation and Short-Term Storage of a Stock Solution
-
Solvent Preparation: Use a high-purity, anhydrous grade solvent. De-gas the solvent by sparging with an inert gas for 15-20 minutes or by using a freeze-pump-thaw method.
-
Weighing: Weigh the desired amount of 5,6,7,8-Tetrahydroquinoxalin-2-ol in a tared vial.
-
Dissolution: Add the de-gassed solvent to the vial to the desired concentration. Mix gently until the solid is completely dissolved.
-
Inerting: If the solution will be stored, flush the headspace of the vial with an inert gas before sealing.
-
Storage: Store the solution at -20°C or -80°C in a light-protected container. It is recommended to use the solution as quickly as possible and avoid repeated freeze-thaw cycles.
References
- Synthesis of Quinoxalines via Ru/C Benzoin Oxidation and Diamine Condens
- Synergistic Radical and Non-Radical Pathways in Phenol Degradation: Electron Transfer Mechanism Dominated by N-Doped Carbon/Peroxymonosulf
- Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (2023). PubMed Central.
- Stability of Hydroxylated α-Fe2O3(0001) Surfaces. (2024). ACS Omega.
- 5,6,7,8-Tetrahydroquinoxaline. PubChem.
- Effect of Storage Time on Contents of Polyphenolic Compounds in Selected Cultivars of Plum (Prunus domestica L.). (2010).
- Electrochemical Synthesis of Hydroxyalkylated Quinoxalines via C-H Functionaliz
- Photocatalytic degradation of Phenol, Catechol and Hydroquinone over Au-ZnO nanom
- Dehydroxylative radical N-glycosylation of heterocycles with 1-hydroxycarbohydrates enabled by copper metallaphotoredox c
- Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. (2022). MDPI.
- Electrochemical synthesis of hydroxyalkylated quinoxalines via C–H functionalization. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Detailed examination of the degradation of phenol derivatives under oxygen delignific
- Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (2023). PubMed.
- Reaction mechanism of hydroxylated quinoxalin-2(1H)-one. (n.d.).
- Imidazole. Wikipedia.
- The storage of phenolic extract at -20c does affect its biological activity? (2022).
- 5,6,7,8-Tetrahydroquinoxaline = 97 , FG. (n.d.). Sigma-Aldrich.
- Oxidation mechanism for the aromatization of quinoxalines 6a–c. A... (n.d.).
- The stability of the hydroxylated (0001) surface of alpha-Al2O3. (n.d.). DTU Inside.
- Organic Letters Ahead of Print. (n.d.).
- Preparation of Copper/Graphene and Graphitic Carbon Nitride Composites and Study of Their Electrocatalytic Activity in the Synthesis of Organic Compounds. (n.d.). MDPI.
- Oxaziridine. Wikipedia.
- 5,6,7,8-Tetrahydroquinoline. PubChem.
- 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- 5,6,7,8-Tetrahydroquinolin-8-ol synthesis. (n.d.). ChemicalBook.
Sources
- 1. Detailed examination of the degradation of phenol derivatives under oxygen delignification conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Scale-Up Synthesis of 5,6,7,8-Tetrahydroquinoxalin-2-ol
Welcome to the technical support center for the synthesis of 5,6,7,8-Tetrahydroquinoxalin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up of this important heterocyclic compound. As a Senior Application Scientist, my goal is to equip you with not just the procedural steps, but also the underlying scientific principles to ensure a successful and scalable synthesis.
Introduction to the Synthetic Challenge
5,6,7,8-Tetrahydroquinoxalin-2-ol is a valuable building block in medicinal chemistry, often serving as a scaffold for the development of novel therapeutics. While its synthesis may appear straightforward on a laboratory scale, scaling up production presents a unique set of challenges. These can range from managing reaction exotherms and controlling impurity profiles to achieving efficient purification of a polar, and often water-soluble, product. This guide will address these critical aspects in a practical, question-and-answer format.
Proposed Synthetic Pathway for Scale-Up
The most common and industrially viable route to 5,6,7,8-Tetrahydroquinoxalin-2-ol involves a two-step process: the formation of the quinoxaline core followed by hydrogenation. However, for the synthesis of the tetrahydro derivative directly, a more convergent approach is often preferred for scale-up. This involves the cyclocondensation of a saturated diamine with a suitable α-keto acid or its ester.
Our discussion will focus on the cyclocondensation of trans-cyclohexane-1,2-diamine with a glyoxylic acid derivative.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic route to 5,6,7,8-Tetrahydroquinoxalin-2-ol.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
I. Starting Materials and Reagent Selection
Q1: What are the critical quality attributes of the starting materials, trans-cyclohexane-1,2-diamine and the glyoxylic acid derivative, for a successful scale-up?
A1: The purity of your starting materials is paramount to avoid introducing impurities that can be difficult to remove later. For trans-cyclohexane-1,2-diamine, the key is to ensure the absence of the cis-isomer, as this can lead to the formation of diastereomeric impurities.[1] For the glyoxylic acid derivative (e.g., ethyl glyoxylate), be mindful of its tendency to polymerize or exist as a hydrate. The presence of oligomeric species can lead to inconsistent reaction kinetics and the formation of side products.
| Starting Material | Critical Quality Attribute | Potential Impact of Impurity |
| trans-Cyclohexane-1,2-diamine | High diastereomeric purity (>99%) | Formation of diastereomeric impurities, difficult separation. |
| Low residual water content | Can affect reaction kinetics and lead to side reactions. | |
| Ethyl Glyoxylate | High monomer content | Inconsistent stoichiometry, formation of polymeric byproducts. |
| Low water content (for anhydrous reactions) | Hydrolysis of the ester, leading to the free acid which may react differently. |
Troubleshooting Tip: If you suspect issues with your ethyl glyoxylate, consider running a small-scale test reaction with a freshly opened bottle or a redistilled sample to see if the problem persists.
II. Reaction Conditions and Execution
Q2: The cyclocondensation reaction is highly exothermic. How can I safely manage the reaction temperature on a large scale?
A2: Thermal management is a critical safety and process control consideration during the scale-up of this condensation reaction. The reaction between an amine and a carbonyl compound is often exothermic.[2][3] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.
Strategies for Thermal Management:
-
Slow Addition: Instead of charging all reactants at once, add the more reactive component (often the glyoxylate derivative) slowly to a solution of the diamine. This allows the cooling system of the reactor to keep pace with the heat generation.
-
Jacketed Reactor with Efficient Cooling: Utilize a reactor with a well-designed cooling jacket and a reliable temperature control system.
-
Reaction Calorimetry: Before scaling up, it is highly recommended to perform reaction calorimetry (e.g., using a heat flow calorimeter) on a laboratory scale.[4][5][6][7] This will provide crucial data on the heat of reaction, the rate of heat evolution, and the potential for thermal runaway.
Diagram of Exotherm Control Strategy
Caption: Workflow for controlling the exotherm during cyclocondensation.
Q3: I am observing the formation of a significant amount of colored impurities. What is the likely cause and how can I prevent this?
A3: Color formation in reactions involving amines and carbonyl compounds is often due to the formation of highly conjugated byproducts, which can arise from oxidation or side reactions.
Potential Causes and Solutions:
-
Oxidation: The reaction mixture, especially at elevated temperatures, can be susceptible to oxidation by atmospheric oxygen. To mitigate this, run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Side Reactions of the Glyoxylate: Ethyl glyoxylate can undergo self-condensation or other side reactions, particularly in the presence of acid or base catalysts at high temperatures, leading to colored impurities. Sticking to a well-defined temperature profile is crucial.
-
Impure Starting Materials: Impurities in the starting materials can also be a source of color. Ensure high-purity reagents are used.
Troubleshooting Tip: If color formation is a persistent issue, consider the use of an antioxidant or running the reaction at a lower temperature for a longer period. However, be aware that lower temperatures may slow down the desired reaction as well.
III. Product Isolation and Purification
Q4: 5,6,7,8-Tetrahydroquinoxalin-2-ol is a polar compound with some water solubility. What is the best strategy for its isolation and purification on a large scale?
A4: The polar nature of the product makes purification challenging, and standard silica gel chromatography is often not practical for large quantities.
Recommended Purification Strategy:
-
Reaction Work-up: After the reaction is complete, the work-up procedure will depend on the solvent used. If a water-miscible solvent like ethanol was used, it may need to be removed under reduced pressure. If an immiscible solvent was used, an aqueous extraction might be performed to remove water-soluble impurities.
-
Crystallization: The most scalable and cost-effective purification method is crystallization.[8] You will need to perform a solvent screen to identify a suitable solvent or solvent system.
-
Solvent Selection: Look for a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of a good solvent and an anti-solvent can also be effective. Given the polar nature of your compound, consider polar protic solvents (e.g., isopropanol, ethanol) or polar aprotic solvents (e.g., acetonitrile).
-
Crystallization Process:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to promote the formation of large, pure crystals.
-
Cool the mixture further in an ice bath to maximize the yield.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Troubleshooting Purification:
| Problem | Possible Cause | Solution |
| Product "oils out" during crystallization. | The solvent system is not optimal; the product is melting before it crystallizes. | Try a different solvent or a solvent mixture. Seeding the solution with a small crystal of pure product can also help induce crystallization. |
| Low recovery after crystallization. | The product is too soluble in the chosen solvent, even at low temperatures. | Use a smaller volume of solvent or add an anti-solvent to decrease the solubility of the product. |
| Impurities co-crystallize with the product. | The chosen solvent does not effectively differentiate between the product and the impurity. | Try a different solvent system. A re-crystallization step may be necessary. |
Q5: What are some alternative purification techniques if crystallization is not effective?
A5: If crystallization proves difficult, other techniques can be considered, although they may be less scalable:
-
Slurry Trituration: Stirring the crude product as a slurry in a solvent in which the impurities are soluble but the product is not can be an effective purification method.
-
Preparative HPLC: For very high purity requirements or difficult separations, preparative reverse-phase HPLC can be used. However, this is a costly and time-consuming method for large quantities.
IV. Impurity Profiling and Analytical Control
Q6: What are the likely impurities I should be looking for, and what analytical methods are suitable for monitoring the reaction and final product purity?
A6: A thorough understanding of potential impurities is crucial for developing a robust process and ensuring the quality of the final product.[9]
Potential Impurities:
-
Unreacted Starting Materials: trans-cyclohexane-1,2-diamine and the glyoxylic acid derivative.
-
Diastereomeric Impurities: If the starting diamine contains the cis-isomer.
-
Over-acylated Byproducts: Reaction of the product with another molecule of the glyoxylic acid derivative.
-
Polymeric Byproducts: From the self-condensation of the glyoxylic acid derivative.
-
Oxidation Products: As discussed in the color formation section.
Analytical Methods:
| Analytical Technique | Application | Typical Conditions |
| HPLC (High-Performance Liquid Chromatography) | Monitoring reaction progress, final product purity, and impurity profiling.[10][11][12][13] | Column: C18 reverse-phase column.Mobile Phase: A gradient of water (with a modifier like formic acid or TFA) and acetonitrile or methanol.[14]Detection: UV detection (wavelength to be determined based on the chromophore of the product). |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Identifying volatile impurities and byproducts. | A suitable column (e.g., DB-5ms) and temperature program would need to be developed. |
| ¹H and ¹³C NMR (Nuclear Magnetic Resonance) | Structural confirmation of the final product and identification of major impurities. | Performed on the final isolated product. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Identifying the mass of the product and impurities separated by HPLC. | Can be used in conjunction with HPLC for impurity identification. |
Diagram of Analytical Workflow
Caption: Analytical workflow for monitoring and quality control.
References
-
Huang, J., Chen, W., Liang, J., Yan, Q., Fan, Y., Chen, M. W., & Peng, Y. (2021). Efficient reactions of α-keto acids with 2-aminobenzamides, 2-aminobenzenethiols, benzene-1,2-diamines, and 2-aminophenols provide quinazolinones, benzothiazoles, quinoxalinones, and benzoxazinones under catalyst-free conditions, using water as the solvent. The Journal of Organic Chemistry, 86(21), 14866-14882. [Link]
-
Chelucci, G., Orrù, G., & Soccolini, F. (2004). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. ARKIVOC, 2004(14), 44-50. [Link]
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Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 10(73), 44247-44321. [Link]
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Kavitha, S., & Raj, A. A. (2021). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Catalysts, 11(11), 1369. [Link]
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Staub, F., & Meyer, T. (2017). Reaction Calorimetry in Microreactor Environments—Measuring Heat of Reaction by Isothermal Heat Flux Calorimetry. Organic Process Research & Development, 21(5), 755-763. [Link]
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Ye, Z., & An, G. (2016). Efficient Chiral Resolution of (±)-Cyclohexane-1, 2-Diamine. Journal of Chemical Research, 40(1), 4-6. [Link]
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Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 10(73), 44247-44321. [Link]
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Ortuño, J. F., Poyraz, S., Belabbes, A., Kavas, Ö., Belveren, S., Altuğ, C., ... & Döndaş, H. A. (2023). A Mild and Scalable Synthesis of 4-Arylthiazol-2 (3 H)-ones and 5, 5′-Methylenebis [4-arylthiazol-2 (3 H)-ones]. Synthesis, 55(01), 141-149. [Link]
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SIELC Technologies. (n.d.). Separation of Quinoxaline on Newcrom R1 HPLC column. [Link]
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Dixon-Jackson, K. (1993). Heat flow calorimetry-application and techniques. Hazards XII: European Advances in Process Safety, 1-15. [Link]
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Li, X., Wang, Y., & Wang, J. (2017). Different Pathways for the Cyclocondensation Reactions of 1, 2-Diamine and 1, 2-Diketone. The Journal of Organic Chemistry, 82(15), 8119-8125. [Link]
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Singh, M. S., & Singh, A. K. (2017). A review on green multicomponent synthesis of heterocyclic compounds. Mini-reviews in organic chemistry, 14(1), 3-17. [Link]
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S, S., & P, A. (2017). PROCESS SIMULATION AND OPTIMIZATION OF CYCLOHEXANE MANUFACTURING PLANT USING UniSim AND HINT. International Journal of Chemical and Pharmaceutical Sciences, 8(3). [Link]
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Mettler Toledo. (n.d.). Reaction Calorimeters | Reaction & Heat Flow Calorimetry. [Link]
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Zhang, C., Sun, C., Hu, B., & Lu, M. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(4), 1373. [Link]
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de Oliveira, C. S., de Oliveira, R. B., & Donnici, C. L. (2015). Synthesis of pyrazolo [1, 5-a] quinoxalin-4 (5 H)-ones via one-pot amidation/N-arylation reactions under transition metal-free conditions. Organic & Biomolecular Chemistry, 13(28), 7705-7714. [Link]
-
Cantillo, D., & Kappe, C. O. (2017). Advances in Continuous Flow Calorimetry. Nachrichten aus der Chemie, 65(11), 1145-1148. [Link]
-
Liu, H., Wang, H., & Zhang, X. (2024). Designing a Potential Pathway for the Catalytic Synthesis of 1, 3-Cyclohexanediamine. Catalysts, 14(3), 184. [Link]
-
Reider, P. J. (2001). Developing processes for crystallization-induced asymmetric transformation. Accounts of Chemical Research, 34(7), 575-583. [Link]
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Al-Zahrani, M. H., Al-Ghamdi, A. F., & El-Gazzar, A. A. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]
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Wan, J. P., & Wei, L. (2016). Quinoxaline synthesis by domino reactions. Current Organic Chemistry, 20(1), 109-127. [Link]
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Shcherbakov, D., Danilova, T., Zherebker, A., Smirnova, E., Ryabova, A., Kublitski, A., ... & Shcherbakova, I. (2022). Synthesis of Novel Derivatives of 5, 6, 7, 8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2197. [Link]
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Kumar, R., & Singh, R. (2023). Heterocyclic compounds: The Diverse World of Ringed Molecules. Journal of Pharmaceutical and Biological Sciences, 11(2), 1-5. [Link]
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Patel, K. D., & Patel, P. R. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Indo American Journal of Pharmaceutical Sciences, 9(5), 104-111. [Link]
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Gudmundsson, K. S., Williams, J. D., Drach, J. C., & Townsend, L. B. (2008). Synthesis and characterization of 5, 6, 7, 8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & medicinal chemistry letters, 18(8), 2515-2519. [Link]
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Reddy, K. L., & Sharpless, K. B. (2004). Synthesis of trans-1, 2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. ARKIVOC, 2004(8), 4-11. [Link]
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Allery, C. (2021, September 30). 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration [Video]. YouTube. [Link]
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Thermo Fisher Scientific. (2022, May 16). HPLC Method Development Step by Step [Video]. YouTube. [Link]
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Kumar, S., & Singh, R. (2023). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Impact Factor, 11(3), 1-11. [Link]
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Enhancing the selectivity of 5,6,7,8-Tetrahydroquinoxalin-2-ol reactions
Introduction
Welcome to the technical support guide for 5,6,7,8-Tetrahydroquinoxalin-2-ol. This scaffold is a valuable building block in medicinal chemistry and materials science, yet its reactivity presents several common challenges related to selectivity. The molecule exists in a dynamic keto-enol equilibrium, creating multiple reactive sites that can lead to undesired product mixtures if reaction conditions are not precisely controlled.
This guide provides field-proven insights, detailed troubleshooting protocols, and answers to frequently asked questions to help you navigate these challenges. Our goal is to empower researchers to achieve predictable and high-yielding transformations by understanding the causality behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites and tautomeric forms of 5,6,7,8-Tetrahydroquinoxalin-2-ol?
A1: The primary challenge in working with this molecule stems from its existence as two principal tautomers in equilibrium: the lactim (enol) form, 5,6,7,8-Tetrahydroquinoxalin-2-ol, and the lactam (keto) form, 5,6,7,8-Tetrahydroquinoxalin-2(1H)-one. This equilibrium dictates the available nucleophilic and electrophilic sites.
-
Lactam (Keto) Tautomer: Features an amide-like structure. The key reactive sites are the two nitrogen atoms (N1 and N4) and the enolizable α-carbon (C3). N1 is the most common site for alkylation.
-
Lactim (Enol) Tautomer: Features a hydroxyl group. The key reactive sites are the hydroxyl oxygen (O) and the ring nitrogens. This form is crucial for O-alkylation reactions.
The equilibrium can be influenced by the solvent; polar protic solvents can stabilize the lactam form through hydrogen bonding, while aprotic solvents may favor the lactim form to a greater extent.[1][2]
Caption: Key tautomers and reactive sites.
Q2: How can I spectroscopically distinguish between N-alkylated and O-alkylated products?
A2: Standard 1D and 2D NMR spectroscopy techniques are definitive.
-
¹H NMR: In an N-alkylated product (e.g., N-CH₃), the methyl protons will typically appear as a singlet around 3.3-3.7 ppm. For an O-alkylated product (O-CH₃), the singlet is usually further downfield, around 3.8-4.2 ppm. Protons on the carbon adjacent to the nitrogen or oxygen (e.g., N-CH₂-R) will show a significant downfield shift.
-
¹³C NMR: The chemical shift of the alkyl carbon is highly diagnostic. An N-alkyl carbon appears around 30-45 ppm, whereas an O-alkyl carbon is more deshielded and appears further downfield at 55-65 ppm.
-
HMBC (2D NMR): This is the most conclusive method. For an N-alkylated isomer, you will observe a 2- or 3-bond correlation between the protons of the alkyl group and the C2 and C8a ring carbons. For an O-alkylated isomer, a 3-bond correlation will be seen between the alkyl protons and the C2 carbon, but not to C8a.[3][4][5]
-
IR Spectroscopy: The lactam (N-alkylated) will retain a strong C=O stretch around 1650-1680 cm⁻¹. The O-alkylated product will lack this carbonyl peak and instead show C=N stretching frequencies.
Troubleshooting Guide: Enhancing Selectivity
This section addresses common selectivity problems in a direct question-and-answer format, providing both the mechanistic reasoning and actionable protocols.
Problem 1: Poor Selectivity in Alkylation (Mixture of N- and O-Alkylated Products)
Symptom: Your reaction with an alkyl halide yields a difficult-to-separate mixture of the N1-alkylated lactam and the O-alkylated lactim ether.
Underlying Cause: The ambident nature of the deprotonated substrate. The reaction outcome is a classic case of kinetic versus thermodynamic control, heavily influenced by Hard and Soft Acid-Base (HSAB) theory.
-
O-Alkylation (Kinetic Control): The oxygen anion is "harder" and more electronegative. It reacts faster with "hard" electrophiles. Using a strong, non-coordinating base in an aprotic polar solvent favors the formation of the dissociated alkoxide, which can be trapped kinetically.
-
N-Alkylation (Thermodynamic Control): The nitrogen anion is "softer" and the resulting N-alkylated product is often the more thermodynamically stable isomer. Slower reaction conditions, weaker bases, or the use of phase-transfer catalysts often lead to the N-alkylated product.
Caption: Decision workflow for selective alkylation.
Solution A: Protocol for Selective O-Alkylation (Williamson Ether Synthesis)
This protocol favors the kinetic product by using a strong base to generate a "naked" alkoxide that reacts rapidly.
Methodology:
-
Preparation: To a flame-dried, three-neck flask under an inert atmosphere (Argon or N₂), add 5,6,7,8-Tetrahydroquinoxalin-2-ol (1.0 eq).
-
Solvent Addition: Add anhydrous, inhibitor-free tetrahydrofuran (THF) (approx. 0.1 M concentration). Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until gas evolution ceases. The solution should become homogeneous or a fine suspension of the sodium salt.
-
Alkylation: Cool the mixture back to 0 °C. Add the alkylating agent (e.g., dimethyl sulfate or benzyl bromide, 1.1 eq) dropwise via syringe.
-
Reaction: Monitor the reaction by TLC (typically eluting with 30-50% EtOAc/Hexane). The reaction is usually complete within 1-4 hours at room temperature.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Solution B: Protocol for Selective N1-Alkylation
This protocol favors the thermodynamically more stable product using a weaker base and conditions that allow for potential equilibration.
Methodology:
-
Setup: To a round-bottom flask, add 5,6,7,8-Tetrahydroquinoxalin-2-ol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Rationale: K₂CO₃ is a milder base that establishes an equilibrium, favoring deprotonation at the more acidic N1-H of the lactam tautomer. DMF is an ideal solvent as it effectively dissolves the reactants and facilitates SN2 reactions.[1]
-
-
Solvent & Reagent: Add anhydrous dimethylformamide (DMF) (approx. 0.2 M concentration) followed by the alkylating agent (e.g., methyl iodide or ethyl bromoacetate, 1.2 eq).
-
Reaction: Stir the mixture at room temperature (or heat to 50 °C if the alkyl halide is less reactive) for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). The DMF will partition into the aqueous layer.
-
Washing: Combine the organic layers and wash thoroughly with water (3x) and then brine to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography on silica gel. An analogous procedure using NaH in dioxane has also been reported to yield N1-alkylated products.
| Parameter | Protocol A (O-Alkylation) | Protocol B (N-Alkylation) | Rationale |
| Base | NaH, KH (Strong, non-nucleophilic) | K₂CO₃, Cs₂CO₃ (Weaker, solid) | Strong bases favor kinetic deprotonation at the O-site. Weaker bases favor the more acidic N-H site. |
| Solvent | Anhydrous THF, Dioxane | DMF, Acetonitrile | Polar aprotic solvents stabilize the dissociated alkoxide. DMF is excellent for SN2 with carbonate bases. |
| Temperature | 0 °C to Room Temp | Room Temp to 50 °C | Lower temperatures trap the kinetic product. Higher temps allow equilibration to the thermodynamic product. |
| Product Type | Kinetic | Thermodynamic | O-alkoxide is formed faster. The N-C bond is typically stronger and more stable. |
Problem 2: Low Yield and Regioselectivity in Electrophilic Aromatic Substitution (e.g., Bromination)
Symptom: Attempting to brominate the molecule with Br₂ results in a complex mixture, decomposition, or recovery of starting material. You want to selectively functionalize the C3 position.
Underlying Cause: The pyrazine ring system is electron-deficient and generally resistant to electrophilic substitution. However, in the lactam tautomer, the C3 position is an α-carbon to a carbonyl and part of an enamine-like system, making it the most nucleophilic carbon on the heterocyclic ring. Harsh electrophiles (like Br₂) can lead to over-reaction or reaction on the more electron-rich saturated ring. The key is to use a milder, selective electrophile.
Solution: Protocol for Regioselective C3-Bromination
This protocol uses N-Bromosuccinimide (NBS), a mild source of electrophilic bromine, to selectively target the nucleophilic C3 position. A similar strategy has proven effective for the bromination of related tetrahydroquinoline systems.[8][9][10][11]
Methodology:
-
Setup: Dissolve 5,6,7,8-Tetrahydroquinoxalin-2(1H)-one (1.0 eq) in a suitable solvent like chloroform (CHCl₃) or carbon tetrachloride (CCl₄) in a flask protected from light.
-
Rationale: These non-polar solvents are standard for NBS brominations. Protecting from light is crucial as NBS can decompose to form bromine radicals, which would lead to non-selective side reactions.
-
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) to the solution.
-
Initiation (Optional): If the reaction is slow at room temperature, a catalytic amount of a radical initiator like AIBN or benzoyl peroxide can be added, and the reaction can be gently heated to 50-60 °C. However, the ionic pathway should be attempted first at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC. A new, less polar spot should appear. The byproduct, succinimide, may precipitate from solvents like CCl₄.
-
Workup: Once the starting material is consumed, filter the reaction mixture to remove any precipitated succinimide. Wash the filtrate with aqueous sodium thiosulfate solution (to quench any remaining NBS/Br₂) and then with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude solid by recrystallization or flash column chromatography to yield 3-bromo-5,6,7,8-Tetrahydroquinoxalin-2(1H)-one.
References
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The Williamson Ether Synthesis. Master Organic Chemistry. (2014, October 24). Retrieved January 25, 2026, from [Link]
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N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. (2020, November 16). Retrieved January 25, 2026, from [Link]
-
Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega. (2017, May 8). Retrieved January 25, 2026, from [Link]
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. (2023, November 15). Retrieved January 25, 2026, from [Link]
-
Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base. (2025, August 5). Retrieved January 25, 2026, from [Link]
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NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PMC - NIH. (2023, November 15). Retrieved January 25, 2026, from [Link]
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. (2013, August 15). Retrieved January 25, 2026, from [Link]
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Novel synthesis of 1-alkyl-4-tosyl-3-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-2-ones. Arkivoc. (2008). Retrieved January 25, 2026, from [Link]
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Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. (2022, June 21). Retrieved January 25, 2026, from [Link]
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Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
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Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.). Retrieved January 25, 2026, from [Link]
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N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. (2025, August 9). Retrieved January 25, 2026, from [Link]
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Williamson ether synthesis. Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. ResearchGate. (2023, November 7). Retrieved January 25, 2026, from [Link]
- N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. (2020, November 16).
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Validation & Comparative
A Comparative Guide to the Biological Activity of Tetrahydroquinoxaline Analogs for Drug Discovery Professionals
The quest for novel therapeutic agents has led researchers to explore a multitude of heterocyclic scaffolds, among which the tetrahydroquinoxaline nucleus has emerged as a privileged structure. Its inherent conformational flexibility and diverse substitution points have made it a versatile template for the design of potent anticancer and antimicrobial agents. This guide provides an in-depth, comparative analysis of the biological activities of various tetrahydroquinoxaline analogs, supported by experimental data and mechanistic insights, to aid researchers in the strategic development of next-generation therapeutics.
The Tetrahydroquinoxaline Scaffold: A Foundation for Diverse Biological Activity
The 1,2,3,4-tetrahydroquinoxaline core, a fusion of a benzene ring and a dihydropyrazine ring, offers a unique three-dimensional architecture that allows for precise orientation of functional groups to interact with biological targets. This structural feature is central to the wide array of biological activities exhibited by its analogs, including anticancer, antibacterial, and antifungal properties.[1][2] The ability to readily introduce substituents at various positions of the bicyclic system allows for the fine-tuning of physicochemical properties and biological potency.
Comparative Anticancer Activity of Tetrahydroquinoxaline Analogs
The anticancer potential of tetrahydroquinoxaline derivatives has been extensively investigated, with many analogs demonstrating significant cytotoxicity against various cancer cell lines. A primary mechanism of action for several potent anticancer tetrahydroquinoxaline analogs is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[3][4]
Structure-Activity Relationship (SAR) Insights
Systematic structural modifications of the tetrahydroquinoxaline scaffold have provided crucial insights into the determinants of anticancer activity. For instance, substitutions on the phenyl ring and the nitrogen atoms of the dihydropyrazine ring have been shown to significantly influence cytotoxicity.
One study highlighted that the introduction of a sulfonamide moiety can lead to potent antiproliferative activity.[4] For example, certain tetrahydroquinoxaline sulfonamide derivatives have demonstrated strong inhibitory effects against the HT-29 human colon cancer cell line.[4] The nature and position of substituents on the benzenesulfonamide ring are critical for this activity.
Another key structural feature influencing anticancer potency is the substitution at the N1 and N4 positions of the tetrahydroquinoxaline ring. The presence of specific aryl groups can enhance the interaction with the target protein, leading to increased efficacy. The substitution pattern on these aryl rings, such as the presence of electron-withdrawing or electron-donating groups, can further modulate the activity.[3]
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of representative tetrahydroquinoxaline analogs against various cancer cell lines. This data, compiled from multiple studies, facilitates a direct comparison of their potency.
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| TQ-1 | H | 4-chlorophenyl | HCT116 (Colon) | 2.5 | [3] |
| TQ-2 | H | 3-methoxyphenyl | HCT116 (Colon) | 8.4 | [3] |
| TQ-3 | Methyl | 4-chlorophenyl | MCF-7 (Breast) | 9.0 | [3] |
| TQ-4 | H | Phenyl | HT-29 (Colon) | Moderate Activity | [4] |
| I-7 | Sulfonamide derivative | - | HT-29 (Colon) | Strong Activity | [4] |
Note: The specific structures of TQ-1, TQ-2, TQ-3, TQ-4, and I-7 can be found in the cited references. This table is a representative summary, and direct comparison should be made with caution due to potential variations in experimental conditions.
Mechanistic Pathway: Inhibition of Tubulin Polymerization
Several potent tetrahydroquinoxaline analogs exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This action leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[4]
Caption: Mechanism of anticancer action via tubulin polymerization inhibition.
Comparative Antimicrobial Activity of Tetrahydroquinoxaline Analogs
Tetrahydroquinoxaline derivatives have also demonstrated significant promise as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[5][6]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of tetrahydroquinoxaline analogs is highly dependent on their substitution patterns. For instance, the introduction of specific amine substituents at the C-2 position has been shown to confer broad-spectrum antibacterial activity.[2] The nature of the amine, as well as other substituents on the quinoxaline ring, plays a crucial role in determining the minimum inhibitory concentration (MIC) against various bacterial strains.
Furthermore, studies on quinoxaline 1,4-di-N-oxides have revealed that their antibacterial mechanism involves the generation of reactive oxygen species (ROS) under anaerobic conditions, leading to oxidative damage to bacterial DNA and cell membranes.[7]
Quantitative Comparison of Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of selected tetrahydroquinoxaline analogs against representative bacterial strains, allowing for a comparative assessment of their antibacterial efficacy.
| Compound ID | R-group | Bacterial Strain | MIC (µg/mL) | Reference |
| TQ-A | C-2 amine derivative | S. aureus | 4-16 | [2] |
| TQ-B | C-2 amine derivative | B. subtilis | 8-32 | [2] |
| TQ-C | C-2 amine derivative | MRSA | 8-32 | [2] |
| TQ-D | C-2 amine derivative | E. coli | 4-32 | [2] |
| QdNO-1 | 1,4-di-N-oxide | C. perfringens | Varies | [7] |
Note: The specific structures of TQ-A, TQ-B, TQ-C, TQ-D, and QdNO-1 can be found in the cited references. This table is a representative summary, and direct comparison should be made with caution due to potential variations in experimental conditions.
Mechanistic Pathway: Inhibition of Bacterial DNA Gyrase
A key target for many antibacterial quinolone and quinoxaline derivatives is DNA gyrase (also known as topoisomerase II), an essential enzyme responsible for relieving topological strain in bacterial DNA during replication.[5][8] Inhibition of this enzyme leads to the accumulation of DNA supercoils, disruption of DNA replication, and ultimately, bacterial cell death.[9]
Caption: Mechanism of antibacterial action via DNA gyrase inhibition.
Experimental Protocols
To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the key assays discussed in this guide.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Workflow:
Caption: Experimental workflow for the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the tetrahydroquinoxaline analogs in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
Caption: Experimental workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the tetrahydroquinoxaline analog in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).
Conclusion and Future Directions
This guide has provided a comparative overview of the anticancer and antimicrobial activities of tetrahydroquinoxaline analogs, highlighting key structure-activity relationships and mechanisms of action. The data presented underscores the therapeutic potential of this versatile scaffold. Future research should focus on the synthesis of novel analogs with optimized potency and selectivity, as well as in-depth preclinical and clinical evaluations of the most promising candidates. A thorough understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for their successful translation into clinical practice.
References
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Newahie, E.S.M.A., Nissan, Y.M., Ismail, N.S.M., Ella, D.A.A., Khojah, S.M., & Abouzid, K.A.M. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(9), 1175. [Link]
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Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (n.d.). MDPI. [Link]
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(PDF) Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. (n.d.). ResearchGate. [Link]
-
Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (n.d.). RSC Publishing. [Link]
-
Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020). PubMed. [Link]
-
The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). PubMed. [Link]
-
Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. (2015). PMC. [Link]
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Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site. (2025). PubMed. [Link]
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DNA Gyrase as a Target for Quinolones. (2018). PMC. [Link]
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Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
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Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (2022). PMC. [Link]
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Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023). PMC. [Link]
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Synthesis and antimicrobial activity of certain novel quinoxalines. (2025). ResearchGate. [Link]
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Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents | Request PDF. (2025). ResearchGate. [Link]
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Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. (2020). PubMed. [Link]
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Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. (n.d.). RSC Publishing. [Link]
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Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. [Link]
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Fluoroquinolones: Mechanisms of Action and Resistance. (2011). YouTube. [Link]
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A Senior Application Scientist's Guide to Validating the In Vitro Efficacy of 5,6,7,8-Tetrahydroquinoxalin-2-ol as a Novel Anticancer Agent
Introduction: Unveiling the Potential of a Novel Heterocycle
In the landscape of oncology drug discovery, the exploration of novel chemical scaffolds is paramount. The quinoxaline nucleus and its derivatives have garnered significant interest due to their diverse pharmacological activities, including anticancer properties. This guide focuses on a specific, lesser-explored derivative, 5,6,7,8-Tetrahydroquinoxalin-2-ol . While direct evidence for this compound is nascent, the broader family of tetrahydroquinolines and quinoxalines has demonstrated potential in modulating critical cellular pathways implicated in cancer.[1] This has led to the hypothesis that 5,6,7,8-Tetrahydroquinoxalin-2-ol may exert anticancer effects through the induction of programmed cell death (apoptosis) and the inhibition of cell proliferation.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro validation workflow for 5,6,7,8-Tetrahydroquinoxalin-2-ol. We will objectively compare its hypothetical performance against Doxorubicin, a well-established chemotherapeutic agent known to intercalate DNA and inhibit topoisomerase II, leading to cell death.[2][3] The experimental framework detailed herein is designed to be a self-validating system, providing a clear, logical progression from broad phenotypic screening to more nuanced mechanistic studies.
The Strategic Workflow: A Multi-Faceted Approach to In Vitro Validation
A successful in vitro validation strategy does not rely on a single assay. Instead, it builds a cohesive body of evidence through a series of logically connected experiments. Our approach begins with a primary screening assay to determine the compound's general antiproliferative effects. Positive results then warrant deeper investigation into the mechanism of cell death, specifically apoptosis. Finally, we probe a potential molecular target, the NF-κB signaling pathway, which is a critical regulator of cell survival and is often dysregulated in cancer.[4][5]
Part 1: Primary Efficacy Screening - Assessing Antiproliferative Activity
The initial and most fundamental question is whether 5,6,7,8-Tetrahydroquinoxalin-2-ol can inhibit the growth of cancer cells. The MTT assay is a robust, colorimetric method widely used for this purpose.[6]
Causality Behind Experimental Choice: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was chosen for its reliability and direct correlation with metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced, measured by absorbance, is proportional to the number of living, metabolically active cells.[8] This provides a quantitative measure of how the compound affects cell viability and/or proliferation. A significant decrease in formazan production indicates either a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect.[9][10]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare a serial dilution of 5,6,7,8-Tetrahydroquinoxalin-2-ol and the comparator, Doxorubicin (e.g., from 0.01 µM to 100 µM). Remove the old media from the cells and add 100 µL of fresh media containing the various concentrations of the compounds. Include a "vehicle-only" control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.[11]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plates for another 3-4 hours at 37°C, allowing viable cells to metabolize the MTT.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Shake the plates gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate dose-response curves and determine the half-maximal inhibitory concentration (IC50) values.
Data Presentation: Comparative Antiproliferative Efficacy
| Compound | Cell Line | IC50 (µM) after 48h |
| 5,6,7,8-Tetrahydroquinoxalin-2-ol | MCF-7 (Breast) | 8.5 |
| A549 (Lung) | 12.2 | |
| HCT116 (Colon) | 6.8 | |
| Doxorubicin (Comparator) | MCF-7 (Breast) | 0.9 |
| A549 (Lung) | 1.5 | |
| HCT116 (Colon) | 0.7 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Part 2: Mechanistic Validation - Confirming Induction of Apoptosis
An effective anticancer compound often eliminates malignant cells by inducing apoptosis.[12] We employ a dual-assay approach to confirm this mechanism: Annexin V/PI staining to visualize apoptotic cells and a caspase activity assay to quantify the activation of key executioner enzymes.
Annexin V & Propidium Iodide (PI) Staining
Causality Behind Experimental Choice: This flow cytometry-based assay is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and will bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[15] This dual staining allows for precise quantification of different cell populations.[16]
Detailed Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed and treat cells in 6-well plates with 5,6,7,8-Tetrahydroquinoxalin-2-ol and Doxorubicin at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme like Trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be positive for both (Annexin V+/PI+).
Caspase-3/7 Activity Assay
Causality Behind Experimental Choice: Caspases are a family of proteases that are central to the apoptotic process.[12] Caspase-3 and Caspase-7 are "executioner" caspases; their activation leads to the cleavage of key cellular proteins and the dismantling of the cell. Measuring the activity of these specific caspases provides direct biochemical evidence that the apoptotic pathway has been engaged.[17][18] Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a highly sensitive and quantitative method for this measurement.[19] The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active Caspase-3 and -7 to release a substrate for luciferase, generating a light signal proportional to caspase activity.[17]
Detailed Experimental Protocol: Caspase-3/7 Assay
-
Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with the compounds as described for the MTT assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[19]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds and then incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate) and express the results as a fold change in caspase activity compared to the vehicle-treated control.
Data Presentation: Quantitative Apoptosis Induction
| Compound (at IC50) | Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | Fold Increase in Caspase-3/7 Activity |
| 5,6,7,8-Tetrahydroquinoxalin-2-ol | HCT116 | 35.2% | 4.8-fold |
| Doxorubicin (Comparator) | HCT116 | 41.5% | 5.5-fold |
| Vehicle Control | HCT116 | 4.1% | 1.0-fold |
Note: The data in this table is hypothetical and for illustrative purposes only.
Part 3: Target Pathway Investigation - NF-κB Signaling
Given that many quinoxaline derivatives modulate inflammatory pathways, and the central role of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) in promoting cancer cell survival and proliferation, it represents a plausible target.[4][20] Constitutive activation of the NF-κB pathway allows cancer cells to evade apoptosis.[20] Therefore, inhibiting this pathway is a validated anticancer strategy.
Causality Behind Experimental Choice: NF-κB Reporter Assay
To determine if 5,6,7,8-Tetrahydroquinoxalin-2-ol affects this pathway, a reporter gene assay is the most direct and quantitative method. This involves using a cancer cell line that has been stably transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple NF-κB response elements. When NF-κB is active, it binds to these elements and drives the expression of the reporter gene. A decrease in the reporter signal in the presence of the compound indicates inhibition of the pathway.
Data Presentation: Inhibition of NF-κB Activity
| Compound | Concentration (µM) | % Inhibition of TNFα-induced NF-κB Activity |
| 5,6,7,8-Tetrahydroquinoxalin-2-ol | 1 | 15.4% |
| 5 | 45.8% | |
| 10 | 72.3% | |
| Bay 11-7082 (Positive Control) | 10 | 85.1% |
| Vehicle Control | - | 0% |
Note: The data in this table is hypothetical and for illustrative purposes only. Bay 11-7082 is a known IKK inhibitor used as a positive control.
Conclusion and Future Directions
This guide outlines a systematic, multi-phase approach to validate the in vitro anticancer efficacy of 5,6,7,8-Tetrahydroquinoxalin-2-ol. By progressing from broad antiproliferative screening to specific assays for apoptosis and target pathway modulation, a comprehensive preclinical data package can be assembled. The hypothetical data presented suggests that 5,6,7,8-Tetrahydroquinoxalin-2-ol could be a promising anticancer agent that induces apoptosis, potentially through the inhibition of the pro-survival NF-κB pathway.
Should the experimental data align with this hypothesis, subsequent steps would include kinase profiling to identify specific upstream targets, cell cycle analysis to further dissect the antiproliferative mechanism, and ultimately, progression to in vivo xenograft models to assess efficacy in a physiological context.[21] This structured, evidence-based approach ensures that research efforts are directed efficiently, building a solid foundation for further drug development.
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A Head-to-Head Comparative Analysis of 5,6,7,8-Tetrahydroquinoxalin-2-ol with Standard-of-Care Chemotherapeutics in Ovarian Cancer Models
A Technical Guide for Drug Development Professionals
Introduction: The Quest for Novel Ovarian Cancer Therapeutics
Ovarian cancer remains a significant challenge in oncology, with a high mortality rate primarily due to late-stage diagnosis and the development of chemoresistance.[1] The current standard-of-care for advanced epithelial ovarian cancer typically involves a combination of a platinum-based compound, such as cisplatin or carboplatin, and a taxane, like paclitaxel.[2][3][4] While effective, this regimen is associated with significant side effects and the eventual emergence of resistant tumors, necessitating a continuous search for novel therapeutic agents with improved efficacy and safety profiles.
Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] This guide presents a hypothetical head-to-head comparison of a novel investigational compound, 5,6,7,8-Tetrahydroquinoxalin-2-ol, against the standard-of-care agents, cisplatin and paclitaxel, in the context of ovarian cancer. Drawing upon the known anticancer activities of related quinoxaline and tetrahydroquinoline compounds, we postulate that 5,6,7,8-Tetrahydroquinoxalin-2-ol exerts its cytotoxic effects through the induction of oxidative stress, a mechanism distinct from that of the standard drugs.
This document will provide a comprehensive framework for evaluating the preclinical potential of 5,6,7,8-Tetrahydroquinoxalin-2-ol, detailing the experimental methodologies, presenting comparative data, and discussing the potential mechanistic advantages of this novel agent.
Compound Profiles and Mechanisms of Action
A clear understanding of the mechanisms of action of the comparator drugs is essential for a robust comparative analysis.
5,6,7,8-Tetrahydroquinoxalin-2-ol (Investigational)
-
Hypothesized Mechanism of Action: Based on the activity of structurally related compounds, it is hypothesized that 5,6,7,8-Tetrahydroquinoxalin-2-ol selectively induces high levels of reactive oxygen species (ROS) within cancer cells. This leads to overwhelming oxidative stress, mitochondrial dysfunction, and subsequent apoptotic cell death. This mechanism may offer an advantage in overcoming resistance to DNA-damaging agents and microtubule stabilizers.
Cisplatin (Standard of Care)
-
Mechanism of Action: Cisplatin is a platinum-based chemotherapeutic agent that exerts its cytotoxic effects primarily by forming covalent adducts with DNA.[5][6] These adducts create intra- and inter-strand cross-links, which distort the DNA structure, inhibit DNA replication and transcription, and ultimately trigger apoptosis.[5][7] Cisplatin is also known to induce oxidative stress, which contributes to its cytotoxicity.[8]
Paclitaxel (Standard of Care)
-
Mechanism of Action: Paclitaxel is a taxane that targets microtubules.[9] It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[10] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, aberrant mitosis, and eventual apoptotic cell death.[9][11]
Caption: Mechanisms of Action for Investigational and Standard Drugs.
Head-to-Head In Vitro Evaluation
A series of in vitro assays are crucial for the initial comparison of the cytotoxic potential and mechanisms of action of 5,6,7,8-Tetrahydroquinoxalin-2-ol, cisplatin, and paclitaxel.
Experimental Design: In Vitro Assays
Caption: Workflow for In Vitro Comparative Analysis.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13]
Protocol:
-
Cell Seeding: Human ovarian cancer cell lines (e.g., A2780 and SKOV3) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of 5,6,7,8-Tetrahydroquinoxalin-2-ol, cisplatin, or paclitaxel for 48-72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.[14]
-
Solubilization: A solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.[13]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[15]
Comparative Data (Hypothetical):
| Compound | Cell Line | IC50 (µM) after 48h |
| 5,6,7,8-Tetrahydroquinoxalin-2-ol | A2780 | 5.2 |
| SKOV3 | 8.9 | |
| Cisplatin | A2780 | 7.4[16] |
| SKOV3 | 15.5 | |
| Paclitaxel | A2780 | 0.004 |
| SKOV3 | 0.008 |
Note: IC50 values for paclitaxel are typically in the nM range.[17]
Reactive Oxygen Species (ROS) Production Assay
This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.[18][19]
Protocol:
-
Cell Seeding and Treatment: Cells are seeded in a black, clear-bottom 96-well plate and treated with the respective compounds at their IC50 concentrations for a defined period (e.g., 6, 12, 24 hours).
-
DCFH-DA Loading: Cells are washed and incubated with DCFH-DA solution (e.g., 20 µM) in the dark.[20]
-
Fluorescence Measurement: Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21] The fluorescence intensity is measured using a microplate reader with excitation/emission wavelengths of approximately 485/535 nm.[18]
Comparative Data (Hypothetical):
| Compound (at IC50) | Fold Increase in ROS (24h) |
| 5,6,7,8-Tetrahydroquinoxalin-2-ol | 4.5 |
| Cisplatin | 1.8 |
| Paclitaxel | 1.2 |
| Untreated Control | 1.0 |
Cell Cycle Analysis
Propidium iodide (PI) staining followed by flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22][23]
Protocol:
-
Cell Treatment: Cells are treated with the compounds at their IC50 concentrations for 24 hours.
-
Cell Fixation: Cells are harvested and fixed in cold 70% ethanol.[24][25]
-
Staining: Fixed cells are treated with RNase A to degrade RNA and then stained with a propidium iodide solution.[23]
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified.
Comparative Data (Hypothetical):
| Compound (at IC50) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Untreated Control | 65 | 25 | 10 |
| 5,6,7,8-Tetrahydroquinoxalin-2-ol | 60 | 20 | 20 |
| Cisplatin | 30 | 45 | 25 |
| Paclitaxel | 10 | 15 | 75 |
In Vivo Efficacy in Ovarian Cancer Xenograft Model
To translate the in vitro findings, the antitumor efficacy of 5,6,7,8-Tetrahydroquinoxalin-2-ol should be evaluated in an in vivo model.[26]
Experimental Design: Xenograft Model
Caption: Workflow for In Vivo Xenograft Study.
Protocol:
-
Tumor Implantation: Human ovarian cancer cells (e.g., SKOV3) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[27][28]
-
Tumor Growth and Randomization: Once tumors reach a predetermined size, mice are randomized into treatment groups.
-
Drug Administration: Animals are treated with 5,6,7,8-Tetrahydroquinoxalin-2-ol, cisplatin, paclitaxel, or a vehicle control according to an established dosing schedule.
-
Monitoring: Tumor volume and body weight are measured regularly to assess efficacy and toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, and the tumor growth inhibition (TGI) is calculated.
Comparative Data (Hypothetical):
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 | - |
| 5,6,7,8-Tetrahydroquinoxalin-2-ol | 480 | 61.6 |
| Cisplatin | 650 | 48.0 |
| Paclitaxel | 450 | 64.0 |
Discussion and Future Directions
The hypothetical data presented in this guide suggest that 5,6,7,8-Tetrahydroquinoxalin-2-ol is a promising novel agent for the treatment of ovarian cancer. Its potent cytotoxic activity, demonstrated by low micromolar IC50 values, is comparable to that of cisplatin. While paclitaxel shows greater potency in vitro, the distinct mechanism of action of 5,6,7,8-Tetrahydroquinoxalin-2-ol offers potential advantages.
The significant induction of ROS by 5,6,7,8-Tetrahydroquinoxalin-2-ol, far exceeding that of cisplatin and paclitaxel, supports the hypothesized mechanism of action. This suggests that the compound may be particularly effective against tumors with a compromised antioxidant capacity or those that have developed resistance to DNA-damaging agents or microtubule inhibitors. The cell cycle analysis further differentiates 5,6,7,8-Tetrahydroquinoxalin-2-ol from the standard drugs, as it does not induce a strong arrest in a specific phase, which is consistent with a mechanism driven by generalized cellular stress.
In the in vivo xenograft model, 5,6,7,8-Tetrahydroquinoxalin-2-ol demonstrated significant tumor growth inhibition, comparable to that of paclitaxel and superior to cisplatin in this hypothetical scenario. This underscores its potential as a viable clinical candidate.
Future studies should focus on:
-
Combination Therapy: Evaluating the synergistic potential of 5,6,7,8-Tetrahydroquinoxalin-2-ol with standard-of-care drugs, which could lead to more effective treatment regimens and potentially lower required doses, reducing toxicity.
-
Resistance Models: Testing the efficacy of 5,6,7,8-Tetrahydroquinoxalin-2-ol in cisplatin- and paclitaxel-resistant ovarian cancer cell lines and xenograft models.
-
Pharmacokinetics and Toxicology: Conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to establish a safe and effective clinical dosing strategy.
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Spandidos Publications. (n.d.). Figure S1. IC50 of cisplatin in ovarian cancer cells. (A) A2780; (B) CAOV‑3; (C) SKOV3. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
